CERIUM MOLYBDENUM OXIDE
Description
Significance of Mixed Metal Oxides in Contemporary Materials Science Research
Mixed metal oxides (MMOs) are a class of solid-state compounds containing two or more different metal cations and oxide anions. These materials have garnered significant attention in contemporary materials science due to the synergistic effects that arise from the combination of different metal oxides, often leading to properties that are superior to or entirely different from their individual constituent oxides. vibfast.com This synergy allows for the engineering of materials with tailored functionalities for a wide array of applications. vibfast.com
The versatility of MMOs makes them crucial in numerous technological fields. vibfast.comjetir.org In catalysis, they are extensively used in industrial synthesis, environmental remediation, and automotive catalytic converters to enhance reaction rates and selectivity. vibfast.com The electronics industry utilizes MMOs in components like sensors, capacitors, and resistors due to their diverse electrical properties and stability. vibfast.comajrconline.org Furthermore, MMOs play a pivotal role in energy storage and conversion technologies, including batteries, fuel cells, and supercapacitors. vibfast.com Their application also extends to environmental protection for air and water purification. vibfast.com The ability to fine-tune the chemical and physical properties of MMOs by adjusting their composition and structure is a key driver of ongoing research and development in this area. jetir.org
Overview of Lanthanide-Transition Metal Oxide Chemistry
The chemistry of lanthanide-transition metal oxides is a particularly rich and complex field, combining the unique electronic and magnetic properties of both lanthanide and transition metal ions. annualreviews.org Lanthanides are characterized by the progressive filling of the 4f electron orbitals, which leads to distinct chemical properties and a phenomenon known as lanthanide contraction—a gradual decrease in ionic radii across the series. mdpi.com This contraction influences the crystal structures and coordination environments of the compounds they form. mdpi.com Lanthanide oxides are known for their high melting points and are often used as promoters or supports in catalytic systems. mdpi.com
Transition metals, with their partially filled d-orbitals, exhibit a wide range of oxidation states and coordination geometries, contributing to the diverse electronic and magnetic properties of their oxides. annualreviews.org The combination of lanthanides and transition metals in an oxide matrix can lead to novel materials with enhanced functionalities. researchgate.netrsc.org The interaction between the d-electrons of the transition metal and the f-electrons of the lanthanide can result in unique magnetic and optical properties. researchgate.net These materials are of interest for applications such as high-temperature superconductors, catalysts, and materials with unique magnetoelectric effects. annualreviews.orgresearchgate.net The synthesis of lanthanide-transition metal oxides often involves high-temperature solid-state reactions or solution-based methods to achieve homogeneous mixing of the constituent elements. researchgate.net
Research Trajectories and Academic Importance of Cerium Molybdenum Oxide Materials
Within the broader class of lanthanide-transition metal oxides, this compound (Ce-Mo-O) systems have emerged as a significant area of research. This is largely due to the versatile redox properties of both cerium (Ce³⁺/Ce⁴⁺) and molybdenum in its various oxidation states. mdpi.comresearchgate.net The combination of these two elements in an oxide framework leads to materials with promising catalytic, optical, and electrochemical properties.
Research into cerium molybdenum oxides is driven by their potential applications in various fields. A significant focus has been on their catalytic activity. For instance, cerium molybdates have been investigated as catalysts for the selective oxidation of hydrocarbons, such as the conversion of fructose (B13574) to valuable chemicals. mdpi.com The interaction between cerium and molybdenum oxides can lead to enhanced catalytic performance compared to the individual oxides. mdpi.com The academic importance of these materials lies in understanding the structure-property relationships that govern their performance. For example, studies have focused on how the synthesis method and the resulting phase composition and morphology influence the material's catalytic and other functional properties. bohrium.com
The Ce-Mo-O system is known to form several ternary compounds, and understanding the phase relationships at different temperatures and compositions is crucial for synthesizing materials with desired properties. iaea.org Research has identified various cerium molybdate (B1676688) phases, such as Ce₂(MoO₄)₃ and others, each with distinct crystal structures and potential applications. rsc.org The ongoing research trajectory involves the synthesis of nanostructured cerium molybdenum oxides to enhance surface area and reactivity, as well as doping with other elements to further tune their properties for specific applications, such as in electrochromic devices and as catalysts for ethane (B1197151) oxidation. bohrium.commdpi.com The study of the Ce-Mo-O phase diagram and the thermodynamic properties of its compounds remains an active area of research to predict phase stability and guide material design. osti.gov
Properties
CAS No. |
13454-70-1 |
|---|---|
Molecular Formula |
Ce2Mo2O9-12 |
Molecular Weight |
616.1 g/mol |
IUPAC Name |
cerium(3+);molybdenum;oxygen(2-) |
InChI |
InChI=1S/2Ce.2Mo.9O/q2*+3;;;9*-2 |
InChI Key |
ZUCSFDYOMKUZOX-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mo].[Mo].[Ce+3].[Ce+3] |
Synonyms |
CERIUM MOLYBDENUM OXIDE |
Origin of Product |
United States |
Synthesis Methodologies and Controlled Crystallization of Cerium Molybdenum Oxide
Solution-Based Precursor Synthesis Routes
Solution-based methods are widely employed for the synthesis of cerium molybdenum oxide due to their ability to achieve a high degree of homogeneity and control over the final product's characteristics at relatively low temperatures. These techniques involve the dissolution of cerium and molybdenum precursors in a suitable solvent, followed by a chemical reaction to form the desired oxide.
Hydrothermal and Solvothermal Approaches to this compound
Hydrothermal and solvothermal methods are versatile techniques for synthesizing crystalline this compound materials. These processes involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures within a sealed vessel, such as an autoclave. ui.ac.id This approach allows for the formation of well-defined crystal structures and morphologies that can be difficult to obtain through other methods. scielo.br
Researchers have successfully synthesized various cerium molybdate (B1676688) composites using these techniques. For instance, a cerium molybdate microsphere composite (Ce₂Mo₅O₁₆) with a microsheet structure has been prepared via a hydrothermal method. acs.org The resulting material exhibited a large specific surface area, which is beneficial for applications requiring high surface reactivity. acs.org Similarly, a nanoflower-like composite of Ce₂Mo₃O₁₂/MoS₂/C has been synthesized using an enhanced hydrothermal method, demonstrating the versatility of this approach in creating complex, hierarchical structures. acs.org
The choice of solvent can significantly influence the morphology and crystallinity of the resulting particles. ui.ac.id For example, in the synthesis of cerium-zirconium oxides, a related mixed-metal oxide system, using water, water/ethanol, and water/ethylene glycol mixtures as solvents resulted in particles with different characteristics. ui.ac.id While the term "hydrothermal" specifically refers to the use of water, "solvothermal" is a broader term encompassing any solvent heated above its boiling point. mdpi.com These methods have been applied to a wide range of oxide materials, from simple binary phases to more complex multi-component compositions. mdpi.com
It is worth noting that the crystalline structure of cerium molybdate can be influenced by the synthesis method. For example, materials synthesized via hydrothermal and microwave-hydrothermal/solvothermal methods have been reported to have the formula Ce₂(MoO₄)₃ with an unknown crystalline structure. scielo.brresearchgate.net
Pechini Method and Polyol-Mediated Synthesis of Cerium Molybdate
The Pechini method is a well-regarded wet-chemical technique for synthesizing complex oxide materials, including cerium molybdate. mdpi.com This method is valued for its simplicity, low cost, and use of mild temperatures. mdpi.com The fundamental principle of the Pechini method involves the formation of a polymeric resin in which metal cations are uniformly distributed. This is typically achieved through a reaction between a polycarboxylic acid (like citric acid), metal ions, and a polyol, such as ethylene glycol or glycerol (B35011). mdpi.com
In a typical synthesis of cerium molybdate via the Pechini method, cerium and molybdenum precursors, such as cerium(III) nitrate hexahydrate and ammonium heptamolybdate, are dissolved. mdpi.com A chelating agent, often citric acid, is added to form stable complexes with the metal ions. Subsequently, a polyol is introduced, and upon heating, a polyesterification reaction occurs, leading to the formation of a homogeneous, polymeric gel. This gel entraps the metal complexes, ensuring a high degree of mixing at the atomic level. The final cerium molybdate material, often Ce₂(MoO₄)₃, is obtained after calcination of this precursor gel. mdpi.com
A closely related approach is the polyol-mediated synthesis. In this method, a polyol serves as both the solvent and a reducing or complexing agent. mdpi.com This technique has proven effective in producing nanoscale oxide particles with a narrow size distribution and low agglomeration. mdpi.com The polyol process offers advantages over traditional sol-gel routes, such as the use of common ionic salts instead of metal alkoxides and a broad operational temperature range that can yield crystalline materials without the need for subsequent high-temperature annealing. mdpi.com
Both the Pechini and polyol-mediated methods offer excellent control over the stoichiometry and homogeneity of the resulting cerium molybdate, which are critical factors for achieving desired material properties.
Sol-Gel and Precipitation-Based Fabrication of this compound
Sol-gel and precipitation methods are prominent solution-based techniques for the synthesis of this compound, offering control over the material's purity, homogeneity, and particle size. scite.aiacadpubl.eu
The sol-gel process involves the transition of a system from a liquid "sol" (a colloidal suspension of solid particles) into a solid "gel" phase. For this compound, this typically begins with dissolving cerium and molybdenum precursors, such as cerium nitrate hexahydrate, in a solvent. unipd.it A complexing agent, like citric acid, and a polymerizing agent, such as ethylene glycol, are often added. unipd.it Through hydrolysis and condensation reactions, a three-dimensional network forms, resulting in a gel that contains the metal ions distributed throughout. Subsequent drying and calcination of the gel remove organic components and promote the crystallization of the desired this compound phase. mdpi.com For instance, cerium molybdate with a tetragonal structure (Ce(MoO₄)₂) has been synthesized using the sol-gel method. scielo.brresearchgate.net
Precipitation-based fabrication , including co-precipitation, is another widely used approach. acadpubl.eu This method involves dissolving soluble salts of cerium and molybdenum in a solvent and then adding a precipitating agent to induce the formation of an insoluble solid. The resulting precipitate is then filtered, washed, and calcined to obtain the final this compound product. The co-precipitation technique can sometimes result in an amorphous material, which requires subsequent heat treatment to achieve crystallinity. scielo.brresearchgate.net Both sol-gel and precipitation methods are valued for their relative simplicity and scalability in producing this compound materials. scite.ai
Wet Impregnation Techniques for this compound Materials
Wet impregnation is a widely utilized and straightforward method for synthesizing supported catalysts, including materials containing cerium and molybdenum oxides. mdpi.comunicas.it This technique involves the deposition of a precursor solution onto a pre-existing support material. The support is typically porous and possesses a high surface area.
The process begins with the preparation of a solution containing a soluble precursor of the active metal, in this case, a molybdenum salt such as ammonium heptamolybdate. unicas.it A ceria (CeO₂) or a ceria-containing mixed oxide support is then immersed in this solution. researchgate.net The volume of the solution is often tailored to be equal to or slightly less than the pore volume of the support, a variation known as incipient wetness or dry impregnation.
After the support has been in contact with the precursor solution for a sufficient amount of time to allow for even distribution, the excess solvent is removed through evaporation. unicas.it This is typically achieved by heating the mixture while stirring. unicas.it The final steps involve drying the impregnated support, usually at a moderate temperature, followed by calcination at a higher temperature. unicas.it The calcination step decomposes the precursor salt and leads to the formation of finely dispersed molybdenum oxide species on the surface of the cerium-based support. The interaction between the molybdenum oxide and the ceria support can lead to the formation of this compound phases at the interface.
This method is advantageous due to its simplicity and cost-effectiveness. However, achieving a high dispersion of the active phase and strong interaction with the support can be influenced by several parameters, including the nature of the precursor, the properties of the support, and the conditions of drying and calcination.
Vapor-Phase and Solid-State Synthesis Strategies
While solution-based methods are prevalent, vapor-phase and solid-state synthesis strategies offer alternative routes to this compound, each with distinct characteristics and potential applications. These methods typically involve higher temperatures and can lead to materials with different crystalline and morphological properties compared to those produced from solutions.
Thermal Decomposition Pathways for this compound Formation
Thermal decomposition is a crucial step in many synthesis routes for this compound, particularly those that begin with a precursor material. researchgate.netmdpi.com This process involves heating a precursor compound to a temperature at which it breaks down into simpler, more stable substances, ultimately yielding the desired this compound. The nature of the precursor and the decomposition conditions, such as temperature and atmosphere, significantly influence the properties of the final product.
In methods like the Pechini or sol-gel synthesis, an organometallic gel or complex is first formed, which contains a homogeneous mixture of cerium and molybdenum ions. scielo.br This precursor is then subjected to a calcination process. During calcination, the organic components are burned off, and the metal ions react to form the mixed oxide. For example, a precursor gel synthesized via the EDTA-citrate method is heated to obtain a powder, which is then calcined at temperatures ranging from 450 to 800 °C to form cerium molybdate nanoparticles. scielo.br
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are often used to study the thermal decomposition process. For instance, the decomposition of an organometallic complex to form cerium molybdate can show a significant weight loss and a strong exothermic peak, indicating the pyrolysis of the organic components and the formation of the crystalline oxide. scispace.com
The thermal stability of the resulting cerium molybdate is also an important consideration. Studies have shown that the interaction between molybdenum and cerium ions can lead to increased thermal stability. mdpi.comresearchgate.net However, at very high temperatures (e.g., above 850 °C), decomposition of cerium molybdate into its constituent oxides (cerium oxide and molybdenum oxide) can occur, followed by the sublimation of molybdenum trioxide (MoO₃). mdpi.comresearchgate.net This highlights the importance of carefully controlling the calcination temperature to achieve the desired phase and prevent unwanted decomposition.
Table 1: Summary of Synthesis Methods for this compound
| Synthesis Method | Precursors | Key Process Steps | Resulting Material/Structure |
|---|---|---|---|
| Hydrothermal/Solvothermal | Cerium and Molybdenum salts | Reaction in a sealed vessel at elevated temperature and pressure. | Ce₂(MoO₄)₃, Ce₂Mo₅O₁₆ (microsheets), Ce₂Mo₃O₁₂/MoS₂/C (nanoflowers) scielo.bracs.orgresearchgate.net |
| Pechini Method | Cerium and Molybdenum salts, citric acid, polyol | Formation of a polymeric resin with homogeneously dispersed cations, followed by calcination. | Ce₂(MoO₄)₃ mdpi.com |
| Polyol-Mediated Synthesis | Cerium and Molybdenum salts, polyol | Polyol acts as solvent and complexing/reducing agent. | Nanoscale oxide particles mdpi.com |
| Sol-Gel | Cerium and Molybdenum precursors (e.g., nitrates), complexing agent | Formation of a sol, followed by gelation, drying, and calcination. | Ce(MoO₄)₂ (tetragonal structure) scielo.brresearchgate.net |
| Precipitation/Co-precipitation | Soluble salts of Cerium and Molybdenum | Addition of a precipitating agent to form an insoluble solid, followed by calcination. | Amorphous material, requires calcination for crystallinity. scielo.brresearchgate.net |
| Wet Impregnation | Molybdenum salt solution, Ceria (CeO₂) support | Impregnation of the support with the precursor solution, followed by drying and calcination. | Supported molybdenum oxide on ceria. unicas.itresearchgate.net |
| Thermal Decomposition | Organometallic precursors/gels | Heating the precursor to induce decomposition and formation of the oxide. | Crystalline cerium molybdate nanoparticles. scielo.brscispace.com |
Spray Pyrolysis Techniques for this compound Architectures
Spray pyrolysis is a versatile and cost-effective method for synthesizing a variety of metal oxide thin films and powders, including this compound. mdpi.comias.ac.in This technique involves the atomization of a precursor solution into fine droplets, which are then directed into a high-temperature zone. mdpi.com The solvent evaporates, and the precursor salts decompose, leading to the formation of the desired oxide particles. The process allows for control over the structure and morphology of the resulting material by adjusting deposition conditions. ias.ac.in
In a typical spray pyrolysis setup for cerium and molybdenum oxides, precursor solutions containing soluble salts of cerium and molybdenum are prepared. buet.ac.bdusm.my These solutions are then sprayed onto a heated substrate where a pyrolysis reaction occurs, forming the thin film. mdpi.com The characteristics of the final material are highly dependent on several process parameters, including the composition of the precursor solution, its pH, molarity, and flow rate, as well as the substrate temperature. usm.my For instance, studies on molybdenum oxide (MoO₃) films have shown that nanobelt-like layered geometries can be formed and that their structural properties are dependent on these deposition conditions. usm.my Similarly, cerium oxide (CeO₂) nanostructured thin films have been successfully synthesized via this method, yielding face-centered cubic crystal structures. buet.ac.bd
Surfactant-assisted ultrasonic spray pyrolysis has been specifically utilized for developing molybdenum-doped cerium oxide. researchgate.net The addition of surfactants to the precursor solution can significantly influence the morphology and properties of the final product. This approach combines the benefits of ultrasonic atomization, which produces a fine and uniform aerosol, with the morphological control offered by surfactants. mdpi.comresearchgate.net
Table 1: Parameters in Spray Pyrolysis Synthesis
| Parameter | Influence on Product | Source |
|---|---|---|
| Precursor Solution (pH, Molarity) | Affects the formation of nanobelt-like layered geometry in MoO₃. | usm.my |
| Solution Flow Rate | Influences the morphology of the resulting oxide films. | usm.my |
| Substrate Temperature | Critical for the pyrolysis reaction and crystallization of the oxide. | mdpi.com |
Mechanochemical Synthesis Considerations for this compound
Mechanochemical synthesis is a solid-state processing technique that utilizes mechanical energy, typically through high-energy ball milling, to induce chemical reactions and structural changes in materials. This method has been applied to the CeO₂/MoO₃ system to produce nanodispersed compositions. imp.kiev.ua The process involves the mechanical treatment of a mixture of initial oxides, leading to changes in phase composition, crystal structure, and electronic properties. imp.kiev.ua
In the synthesis involving cerium and molybdenum oxides, a mixture of CeO₂ and MoO₃ powders is subjected to mechanical milling in a planetary ball mill. imp.kiev.ua Key parameters that influence the outcome include the duration of the treatment, the ball-to-powder ratio (BPR), and the rotational frequency of the mill. imp.kiev.ua Research has shown that during the mechanochemical process in the CeO₂/MoO₃ system, nanosized particles of the initial oxides are formed. Furthermore, 'core-shell' type structures can be observed, which consist of a layer of amorphous molybdenum oxide on a core of nanocrystalline cerium oxide. imp.kiev.ua
This solvent-free method offers an alternative to traditional synthesis routes that rely on salt precursors and various mediums. imp.kiev.ua The mechanical activation not only reduces particle size but can also lead to the formation of new phases and morphologies, such as nanorods in related zinc-molybdenum oxide systems. imp.kiev.ua
Table 2: Mechanochemical Synthesis Parameters for Oxide Systems
| Parameter | Example Value | Outcome | Source |
|---|---|---|---|
| Milling Time | 2, 4, 8 hours | Progressive change in physicochemical properties. | imp.kiev.ua |
| Ball-to-Powder Ratio (BPR) | 10:1 | Efficient energy transfer for particle size reduction and phase formation. | imp.kiev.ua |
| Rotation Frequency | 550 rpm | Provides sufficient energy to activate the oxide mixture. | imp.kiev.ua |
Influence of Synthetic Parameters on this compound Structural Development
Temperature and Pressure Effects on this compound Phase Formation
Pressure also plays a crucial role in the phase stability and morphology of the constituent oxides, which in turn affects the formation of the mixed oxide. Studies on cerium oxide have shown that its nanoparticle morphology is thermodynamically influenced by temperature and the partial pressure of gases like oxygen and carbon dioxide. chemrxiv.org For example, to generate thermodynamically stable nano-octahedra of ceria, which display the most stable {111} surface, it is necessary to control the adsorption of CO₂ on the higher energy surfaces by adjusting temperature and pressure. chemrxiv.org While specific high-pressure phase diagrams for the mixed this compound system are complex, the behavior of the individual components, such as the multiple allotropes of iron and cerium that are stable at different pressures and temperatures, underscores the importance of these parameters in determining the final crystal structure. wikipedia.orgresearchgate.net
Precursor Stoichiometry and Concentration Control in this compound Synthesis
Precise control over precursor stoichiometry and concentration is fundamental to synthesizing this compound with a desired phase and purity. scite.ai Different synthesis methods rely on accurate measurements of starting materials to achieve the target compound, such as Ce₂(MoO₄)₃.
In the modified Pechini method, a mixed oxide catalyst was prepared using a specific mass ratio of 75% cerium to 25% molybdenum. The precursors, cerium(III) nitrate hexahydrate and ammonium heptamolybdate, were weighed and dissolved separately before being mixed to ensure a homogeneous distribution of the metal ions in the final product. mdpi.com
Similarly, a wet chemical method for preparing MoO₃-CeO₂ mixed oxide nanoparticles involves mixing equimolar solutions (0.1M) of cerium nitrate and ammonium molybdate. sphinxsai.com The concentration of the precipitating agent, in this case, a 2M solution of sodium hydroxide, is also a critical factor that influences the reaction. sphinxsai.com
The EDTA-citrate combined complexation method is another technique that allows for precise stoichiometric control. scite.ai By carefully managing the stoichiometric ratio of chelating agents (like EDTA and citric acid) to cations, it is possible to produce nanoparticles with high purity and a high degree of crystallinity. scite.ai This level of control is crucial for avoiding the formation of secondary phases and ensuring the desired chemical homogeneity of the final this compound material. scite.ai
Table 3: Precursor Systems for this compound Synthesis
| Synthesis Method | Cerium Precursor | Molybdenum Precursor | Key Control Parameter | Resulting Compound | Source |
|---|---|---|---|---|---|
| Pechini Method | Cerium(III) nitrate hexahydrate | Ammonium heptamolybdate | Mass ratio (75% Ce: 25% Mo) | Cerium Molybdate (Ce₂(MoO₄)₃) | mdpi.com |
| Wet Chemical Method | Cerium nitrate (0.1M) | Ammonium molybdate (0.1M) | Equimolar solutions | MoO₃-CeO₂ mixed oxide | sphinxsai.com |
Role of Additives and Surfactants in Directing this compound Morphology
Additives and surfactants play a pivotal role in controlling the morphology, particle size, and dispersion of this compound and its constituent oxides during synthesis. atlantis-press.comresearchgate.net These molecules can act as templates, capping agents, or stabilizers to direct the growth and assembly of nanoparticles.
In the synthesis of mesoporous cerium oxide, Pluronic block copolymers such as P123 and F127 have been used as soft templates. scielo.org.mx The synthesis is carried out under basic conditions, and the surfactant organizes the cerium precursor, leading to a mesoporous structure after the removal of the template by calcination. scielo.org.mx This templating approach allows for the creation of materials with high surface area and uniform pore structures. scielo.org.mx
Surfactants are also employed to improve the stability and prevent the agglomeration of nanoparticles in colloidal solutions. For instance, Polysorbate 20 (Tween 20) has been used as a suitable surfactant to enhance the dispersion stability of ceria-based nanoparticles in lubricants. atlantis-press.comresearchgate.net The use of such additives is crucial for applications where a stable, well-dispersed nanoparticle solution is required. atlantis-press.com The size, shape, and dispersion stability of the nanoparticles are major factors that determine their functional properties. atlantis-press.comresearchgate.net The addition of a surfactant can be a key step in achieving refined and spherically shaped nanoparticles. atlantis-press.comresearchgate.net
Furthermore, in techniques like surfactant-assisted ultrasonic spray pyrolysis, the presence of a surfactant in the precursor solution directly influences the architecture of the resulting molybdenum-doped cerium oxide films. researchgate.net
Advanced Structural and Electronic Characterization of Cerium Molybdenum Oxide
Diffraction-Based Structural Investigations
Diffraction methods are fundamental in elucidating the atomic arrangement within crystalline materials. By analyzing the diffraction patterns of X-rays or electrons, detailed information about the crystal structure, phase composition, and defects can be obtained.
X-ray Diffraction (XRD) Analysis of Cerium Molybdenum Oxide Crystalline Phases and Polymorphs
X-ray diffraction (XRD) is a powerful technique for identifying the crystalline phases and polymorphic forms of this compound. The diffraction pattern is a unique fingerprint of a specific crystal structure, allowing for phase identification and the study of structural transformations.
Cerium molybdate (B1676688) (Ce₂(MoO₄)₃) is a prominent compound within the this compound family and has been shown to exist in different crystalline forms. The synthesis method and thermal treatment conditions significantly influence the resulting crystal structure. For instance, Ce₂(MoO₄)₃ synthesized by a reflux method has been identified as having a monoclinic crystal structure, with characteristic diffraction peaks at 2θ values of 21.19°, 24.47°, 27.61°, 28.33°, 29.99°, 36.39°, and 46.34°, corresponding to the (112), (004), (200), (204), (220), (116), and (312) planes, respectively cup.edu.cn.
The calcination temperature plays a crucial role in the phase evolution of cerium molybdate. Studies have shown that material calcined at 500 °C exhibits a tetragonal structure. As the temperature is increased to 600 °C, a transition to a monoclinic structure is observed. This transformation is evidenced by the appearance of weaker low-angle superstructure diffraction peaks in the 10°–25° 2θ range, which are characteristic of the defect monoclinic phase, in addition to the intense primitive scheelite (tetragonal) diffraction peaks between 28°–34° and 46°–58° 2θ acadpubl.eu. At even higher temperatures, such as 800 °C, the emergence of cerium oxide phases alongside the monoclinic cerium molybdate can occur acadpubl.eu.
The use of different surfactants in microemulsion-mediated synthesis can also influence the crystalline phase of the resulting Ce₂(MoO₄)₃ nanoparticles nih.govresearchgate.netresearchgate.net. Rietveld refinement of XRD data provides detailed structural parameters, including space group, lattice parameters, and crystallite size, for the different phases of cerium molybdate as a function of calcination temperature researchgate.net.
Beyond the common Ce₂(MoO₄)₃, more complex cerium molybdenum oxides have been identified. For example, a complex cerium(III) molybdate, Ce₂(MoO₄)₂(Mo₂O₇), has been found to crystallize in the triclinic system with the space group P1 iaea.org. This highlights the diverse crystal chemistry of the Ce-Mo-O system.
| Calcination Temperature (°C) | Crystalline Structure | Space Group | Lattice Parameters (Å, °) | Cell Volume (ų) |
|---|---|---|---|---|
| 500 | Tetragonal | I4₁/a | a = 16.859, b = 16.859, c = 16.013, α = β = γ = 90 | 4550.99 |
| 600 | Monoclinic | C2/c | a = 16.901, b = 11.839, c = 15.980, β = 108.487 | 3181.01 |
| 800 | Monoclinic (with cerium oxides) | C2/c | a = 16.877, b = 11.840, c = 15.976, β = 108.251 | 3164.03 |
Selected Area Electron Diffraction (SAED) for this compound Nanostructures
Selected Area Electron Diffraction (SAED) is a technique used in transmission electron microscopy (TEM) to obtain diffraction information from a specific, localized area of a sample. For nanostructured this compound, SAED is invaluable for determining the crystal structure and crystallinity of individual nanoparticles or agglomerates.
The SAED pattern of a single-crystal nanoparticle will consist of a regular array of bright spots, from which the crystal lattice can be determined. Polycrystalline materials will produce a pattern of concentric rings, with each ring corresponding to a specific set of lattice planes. Amorphous materials, lacking long-range order, will generate diffuse halos in the SAED pattern.
For instance, SAED analysis of mixed MoO₃-CeO₂ nanoparticles has revealed a semicrystalline nature, with diffraction patterns corresponding to the (110), (111), and (111) planes. The presence of several uniform bright rings in the SAED pattern suggested that the nanocrystals were semicrystalline cup.edu.cn.
In Situ X-ray Diffraction Studies of this compound Phase Transitions
In situ X-ray diffraction allows for the real-time monitoring of crystalline phase transformations as a function of external stimuli such as temperature, pressure, or reactive atmosphere. This technique is particularly useful for understanding the mechanisms and kinetics of phase transitions in this compound.
While specific in-situ XRD studies on this compound are not extensively reported, thermodiffraction studies on the broader family of rare-earth molybdates (RE₂(MoO₄)₃) provide valuable insights into the expected behavior. These studies involve collecting a series of diffractograms at different temperatures during heating and cooling cycles to determine the complete sequence of phase transitions acs.org. For example, in related rare-earth molybdate systems, phase transformations from a scheelite-like α-phase to a β-phase have been observed at elevated temperatures acs.org. Such in-situ studies are crucial for understanding the synthesis of desired polymorphs and the thermal stability of this compound materials acs.org.
Microscopic and Spectroscopic Elucidations of Morphology and Composition
Microscopy and spectroscopy techniques are essential for visualizing the surface morphology and determining the elemental composition of this compound at various length scales.
Scanning Electron Microscopy (SEM) and Field Emission SEM (FESEM) for this compound Surface Morphology
Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field Emission SEM (FESEM), are widely used to investigate the surface topography and morphology of materials. In the context of this compound, these techniques reveal the size, shape, and aggregation of particles.
The morphology of cerium molybdate (Ce₂(MoO₄)₃) is highly dependent on the synthesis conditions. SEM images of Ce₂(MoO₄)₃ prepared by the EDTA-citrate combined complexation method showed agglomerates of irregularly shaped particles acadpubl.eu. The particle size was also observed to be influenced by the calcination temperature acadpubl.eu. Another study reported that Ce₂(MoO₄)₃ synthesized by a simple reflux method consisted of nanocrystals with a rod-like structure and uneven particle sizes cup.edu.cn.
More complex, hierarchical architectures of cerium molybdate have also been synthesized. Through a facile route assisted by amino acids, flower-like, microspheric, and bundle-like structures have been achieved acs.org. FESEM has been instrumental in characterizing these intricate morphologies acs.org. Furthermore, FESEM has been used to study the morphology of terbium-doped Ce₂(MoO₄)₃ nanoparticles synthesized via a hydrothermal method, revealing the influence of reaction temperature on the particle morphology researchgate.net. The microwave-assisted hydrothermal (MAH) treatment time has also been shown to induce changes in the nanocrystal morphology of Ce₂(MoO₄)₃ researchgate.net.
| Synthesis Method | Observed Morphology | Reference |
|---|---|---|
| EDTA-citrate combined complexation | Agglomerates of irregularly shaped particles | acadpubl.eu |
| Reflux method | Rod-like nanocrystals and particles | cup.edu.cn |
| Facile route with amino acid | Flower-like, microspheric, and bundle-like hierarchical architectures | acs.org |
| Microwave-assisted hydrothermal | Changes in nanocrystal morphology with treatment time | researchgate.net |
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for this compound Nanoscale Features
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) provide even greater magnification than SEM, allowing for the visualization of nanoscale features, including the size and shape of individual nanoparticles, lattice fringes, and crystal defects.
TEM has been used to characterize Ce₂(MoO₄)₃ nanoparticles prepared by a microemulsion method, providing insights into their structure and morphology at the nanoscale nih.govresearchgate.net. Studies on Ce₂(MoO₄)₃ synthesized by a microwave-hydrothermal/solvothermal method have used TEM to characterize the morphology of nanoparticles clustered together as nanoplates or as spindle-like nanoparticles, depending on the solvent used researchgate.net. The hierarchical architectures of cerium molybdate, such as flower-like and microspheric structures, have also been investigated using TEM to understand their formation and internal structure acs.org.
HRTEM goes a step further by providing atomic-resolution images of the crystal lattice. This allows for the direct visualization of atomic planes and can be used to identify crystal defects and the orientation of nanocrystals. While specific HRTEM studies focused solely on this compound are not extensively detailed in the provided context, the application of this technique to the individual oxide components demonstrates its potential for elucidating the fine structural details of the mixed oxide system.
Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Mapping in this compound Composites
Energy Dispersive X-ray Spectroscopy (EDX), also known as EDS, is an analytical technique used for the elemental analysis and chemical characterization of a sample. acs.org It operates by detecting the characteristic X-rays emitted from a specimen when it is bombarded by a focused beam of electrons, typically within a Scanning Electron Microscope (SEM). researchgate.netresearchgate.net Each element possesses a unique atomic structure, resulting in a unique set of peaks in its X-ray emission spectrum, which allows for the identification and quantification of the elements present in the sample. acs.org In the study of this compound composites, EDX is invaluable for confirming the presence of cerium (Ce), molybdenum (Mo), and oxygen (O), and more importantly, for visualizing their spatial distribution through elemental mapping. researchgate.netmdpi.com
The technique provides a rapid and non-destructive method to assess the homogeneity of the composite material. mdpi.com By scanning the electron beam across a selected area of the sample, EDX detectors can generate two-dimensional maps that show the concentration of each constituent element. In this compound composites, these maps reveal whether the cerium and molybdenum oxides are finely dispersed and uniformly integrated or if they exist in separate, agglomerated phases. This information is critical for understanding the material's structure-property relationships, as the degree of elemental mixing directly influences its catalytic, electronic, and optical performance.
For instance, in a study of a CeO₂-MoO₃ composite, EDX mapping would be employed to confirm that molybdenum species are distributed evenly across the cerium oxide support. The resulting maps would display the intensity of the characteristic X-ray signals for Ce, Mo, and O over the analyzed region. A uniform overlay of the colors assigned to Ce and Mo would indicate a high degree of dispersion, suggesting the formation of a true composite or mixed oxide. Conversely, distinct, non-overlapping regions of high intensity for Ce and Mo would point to phase segregation.
Quantitative analysis can also be performed to determine the atomic and weight percentages of the elements in the composite. This data is crucial for verifying that the final material's stoichiometry aligns with the intended synthesis ratios.
Below is a representative data table illustrating the kind of quantitative results obtained from an EDX analysis of a this compound composite.
Representative EDX Quantitative Analysis of a this compound Composite
| Element | Symbol | Weight % | Atomic % |
|---|---|---|---|
| Oxygen | O | 27.50 | 65.89 |
| Molybdenum | Mo | 29.15 | 11.64 |
| Cerium | Ce | 43.35 | 22.47 |
| Total | 100.00 | 100.00 |
Note: The data presented in this table is illustrative and represents a typical composition for a cerium molybdate material. Actual values will vary depending on the specific synthesis method and intended stoichiometry.
X-ray Photoelectron Spectroscopy (XPS) for this compound Surface Electronic States and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive analytical technique that provides detailed information about the elemental composition, chemical states, and electronic states of the atoms within the top few nanometers of a material's surface. chemrxiv.org The technique involves irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons. By measuring the kinetic energy of these photoelectrons, their binding energy can be determined, which is characteristic of the element and its specific oxidation state. researchgate.net For this compound, XPS is indispensable for elucidating the surface oxidation states of both cerium (Ce³⁺/Ce⁴⁺) and molybdenum (e.g., Mo⁴⁺, Mo⁵⁺, Mo⁶⁺), which are critical to the material's functionality in applications like catalysis and sensing. acs.orgacs.org
The analysis of the Cerium (Ce 3d) region is particularly complex due to spin-orbit splitting (into 3d₅/₂ and 3d₃/₂ components) and final-state effects, resulting in a spectrum with multiple peaks even for a single oxidation state. researchgate.netnih.gov The spectra for Ce³⁺ and Ce⁴⁺ are distinctly different. The Ce⁴⁺ spectrum is characterized by three main 3d₅/₂ and 3d₃/₂ doublets, often labeled V/U, V''/U'', and V'''/U'''. A key fingerprint for the presence of Ce⁴⁺ is a high-energy satellite peak (labeled U''') located at a binding energy of approximately 917 eV. researchgate.net The Ce³⁺ spectrum, in contrast, shows two doublets (V'/U' and V⁰/U⁰) and notably lacks the satellite peak at ~917 eV. acs.org By deconvoluting the complex Ce 3d envelope and calculating the integrated areas of the peaks corresponding to each oxidation state, the relative surface concentration and ratio of Ce³⁺ to Ce⁴⁺ can be quantified. researchgate.net
The Molybdenum (Mo 3d) spectrum is more straightforward, consisting of a primary doublet corresponding to the Mo 3d₅/₂ and Mo 3d₃/₂ spin-orbit components. The binding energy of these peaks is highly sensitive to the molybdenum oxidation state. acs.org For instance, the Mo 3d₅/₂ peak for the fully oxidized Mo⁶⁺ state in compounds like cerium molybdate (Ce(MoO₄)₂) typically appears at a binding energy of approximately 232.2 eV. acs.org Lower oxidation states, such as Mo⁵⁺ and Mo⁴⁺, would present Mo 3d₅/₂ peaks at lower binding energies, around 230.5 eV and 229.0 eV, respectively. acs.org This allows for the precise determination of the dominant molybdenum oxidation state on the composite's surface.
The Oxygen (O 1s) spectrum also provides valuable information. It can typically be deconvoluted into multiple components. A peak at lower binding energy (around 529-530 eV) is usually assigned to lattice oxygen (O²⁻) in the metal oxide framework (e.g., in Ce-O and Mo-O bonds). Peaks at higher binding energies can be attributed to surface hydroxyl groups (-OH) or loosely adsorbed oxygen species, which are often associated with defect sites. acs.org
The following table summarizes the characteristic binding energies for the different species observed in the XPS analysis of this compound.
Characteristic XPS Binding Energies for this compound
| Element/Region | Species | Peak | Approximate Binding Energy (eV) | Reference |
|---|---|---|---|---|
| Cerium (Ce 3d) | Ce³⁺ | U' | ~904.3 | researchgate.net |
| V' | ~885.6 | researchgate.net | ||
| Ce⁴⁺ | U''' (Satellite) | ~917.0 | researchgate.net | |
| Molybdenum (Mo 3d) | Mo⁶⁺ | Mo 3d₅/₂ | ~232.2 | acs.org |
| Mo⁵⁺ | Mo 3d₅/₂ | ~230.5 | acs.org | |
| Mo⁴⁺ | Mo 3d₅/₂ | ~229.0 | acs.org | |
| Oxygen (O 1s) | Lattice Oxygen (O²⁻) | O 1s | 529.0 - 530.5 | acs.org |
| Surface/Defect Oxygen | O 1s | > 531.0 | acs.org |
Fourier Transform Infrared Spectroscopy (FTIR) for this compound Bonding Environments
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the chemical bonds and functional groups within a molecule or material. The method works by passing infrared radiation through a sample and measuring which wavelengths of light are absorbed. The absorbed frequencies correspond to the vibrational frequencies of the chemical bonds present. In the context of this compound, FTIR is employed to confirm the formation of the oxide network and to probe the specific bonding environments of the metal-oxygen polyhedra.
The FTIR spectrum of a this compound composite typically displays absorption bands characteristic of the individual metal-oxygen bonds as well as vibrations indicative of their interaction. The low-wavenumber region (typically below 1000 cm⁻¹) is of particular interest for inorganic oxides.
Characteristic Vibrational Modes:
Mo-O Vibrations: Molybdenum oxides exhibit several distinct vibrational modes. A strong absorption band often observed in the 950-1000 cm⁻¹ range is characteristic of the symmetric stretching vibration of the terminal molybdenum-oxygen double bond (Mo=O). researchgate.net The region between 800 cm⁻¹ and 900 cm⁻¹ is generally associated with the asymmetric stretching vibrations of Mo-O-Mo bridging bonds. researchgate.net Bending vibrations of O-Mo-O linkages typically appear at lower frequencies, often below 600 cm⁻¹. researchgate.net
Ce-O Vibrations: The vibrational mode for the cerium-oxygen bond (Ce-O) is found at a much lower frequency due to the heavier mass of the cerium atom. The characteristic stretching vibration for Ce-O in cerium oxide (CeO₂) typically appears as a broad and strong absorption band below 600 cm⁻¹, often centered around 450-550 cm⁻¹. ciqtekglobal.com
Mo-O-Ce Linkages: The formation of a true mixed oxide or a strong interaction between the two oxide phases can lead to the appearance of new vibrational modes. Specifically, the formation of hetero-metallic bridges, such as Mo-O-Ce linkages, can be identified by a characteristic absorption band. Research on MoO₃/CeO₂ catalysts has identified a band around 760 cm⁻¹ as being indicative of the formation of these Mo-O-Ce bonds, providing direct evidence of the interaction between the molybdenum and cerium oxide components. mdpi.com
Adsorbed Species: Like many metal oxides, this compound surfaces can readily adsorb water and carbonate species from the atmosphere. This results in a broad absorption band in the 3200-3500 cm⁻¹ region, corresponding to the O-H stretching vibrations of adsorbed water molecules, and a sharper peak around 1620-1640 cm⁻¹, attributed to the H-O-H bending vibration. researchgate.net
The following table summarizes the key FTIR absorption bands and their corresponding vibrational assignments relevant to this compound.
Key FTIR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Assignment | Bond Type |
|---|---|---|
| ~3400 (Broad) | O-H Stretching Vibration | Adsorbed H₂O |
| ~1630 | H-O-H Bending Vibration | Adsorbed H₂O |
| 950 - 1000 | Mo=O Terminal Stretching | Molybdenum Oxide |
| 800 - 900 | Mo-O-Mo Asymmetric Stretching | Molybdenum Oxide |
| ~760 | Mo-O-Ce Stretching Vibration | Mixed Oxide Linkage |
| < 600 | O-Mo-O Bending / Ce-O Stretching | Molybdenum/Cerium Oxide |
X-ray Absorption Spectroscopy (XAS) for this compound Local Electronic Structure
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that provides detailed information about the local geometric and electronic structure of an absorbing atom. researchgate.net It is particularly valuable for characterizing materials like this compound, where the properties are dictated by the oxidation states and coordination environments of both the cerium and molybdenum atoms. XAS spectra are typically divided into two distinct regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). nih.gov
X-ray Absorption Near Edge Structure (XANES): The XANES region, which encompasses the absorption edge and extends to about 50 eV above it, is highly sensitive to the oxidation state and coordination geometry (e.g., tetrahedral, octahedral) of the absorbing element. nih.gov
Cerium L₃-edge: For cerium, the L₃-edge (around 5723 eV) is most commonly analyzed. The XANES spectrum of cerium is characterized by a strong "white line," which is an intense peak at the absorption edge. The shape and energy position of this feature are fingerprints of the cerium valence state. Ce⁴⁺ ions, having a 4f⁰ electronic configuration, exhibit a prominent, sharp white line at a higher energy. In contrast, Ce³⁺ ions (4f¹) show a white line at a slightly lower energy and often with a less intense, broader profile. chemrxiv.org In mixed-valence this compound, a linear combination fitting of the XANES spectrum using Ce³⁺ and Ce⁴⁺ reference standards can be used to accurately quantify the average cerium oxidation state in the bulk of the material.
Molybdenum K-edge and L-edges: The Mo K-edge (at 20,000 eV) is frequently used to probe the local environment around molybdenum. researchgate.net The energy position of the K-edge shifts to higher values as the oxidation state of Mo increases (e.g., from Mo⁴⁺ to Mo⁶⁺). nih.gov Furthermore, the pre-edge features in the K-edge XANES spectrum are sensitive to the coordination symmetry. The intensity of the pre-edge peak is generally much higher for non-centrosymmetric environments, such as tetrahedral coordination (T_d), compared to centrosymmetric environments like octahedral coordination (O_h), providing a means to distinguish between different molybdate species. The Mo L₂,₃-edges (around 2520-2625 eV), while experimentally more demanding, offer higher energy resolution and are directly sensitive to the 4d electronic states, providing complementary information on the ligand field and covalency. doi.org
Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region consists of oscillations that extend for several hundred eV beyond the XANES region. Analysis of these oscillations provides quantitative information about the local atomic environment around the absorbing atom, including the type of neighboring atoms, their distance (bond length), and their number (coordination number).
By fitting the EXAFS data collected at both the Ce L₃-edge and the Mo K-edge, a detailed picture of the short-range atomic structure can be constructed. For this compound, EXAFS analysis can determine the Ce-O and Mo-O bond distances and coordination numbers. Crucially, it can also identify the presence of second-shell neighbors, such as Ce-O-Mo linkages, by fitting the data to include Mo backscatterers in the Ce EXAFS and Ce backscatterers in the Mo EXAFS. This provides direct evidence for the formation of a mixed oxide phase and can quantify the interatomic distances between the two metal cations.
The table below summarizes the type of information obtained from XAS analysis of this compound.
Information Derived from XAS Analysis of this compound
| Technique | Absorption Edge | Derived Information |
|---|---|---|
| XANES | Ce L₃-edge | Cerium oxidation state (Ce³⁺/Ce⁴⁺ ratio), local symmetry |
| Mo K-edge | Molybdenum oxidation state (e.g., Mo⁶⁺), coordination geometry (tetrahedral vs. octahedral) | |
| EXAFS | Ce L₃-edge | Ce-O bond distance, Ce coordination number, identification of Mo as a next-nearest neighbor |
| Mo K-edge | Mo-O bond distance, Mo coordination number, identification of Ce as a next-nearest neighbor |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Defect Chemistry in this compound
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly sensitive technique for the detection and characterization of chemical species that have one or more unpaired electrons. wikipedia.org These paramagnetic centers are often associated with defects, dopants, or specific oxidation states of transition metal ions. In the study of this compound, EPR is a critical tool for investigating its defect chemistry, which plays a central role in its catalytic and electronic properties. The primary paramagnetic species of interest in this system are reduced cerium ions (Ce³⁺), reduced molybdenum ions (Mo⁵⁺), and oxygen vacancies with trapped electrons. researchgate.net
Detection of Paramagnetic Centers:
Ce³⁺ Ions and Associated Defects: While Ce⁴⁺ (4f⁰ configuration) is EPR-silent, Ce³⁺ (4f¹) is a paramagnetic ion. However, due to rapid spin-lattice relaxation, its signal is often difficult to detect except at very low temperatures. More commonly, EPR signals in ceria-based materials are attributed to electrons trapped at oxygen vacancies that are in close proximity to cerium ions. Signals with g-values in the range of 1.94 to 1.97 are frequently assigned to electrons localized in oxygen vacancies adjacent to a Ce³⁺ ion (a Ce³⁺-Vₒ complex). researchgate.net
Oxygen Vacancies (F-centers): Intrinsic point defects, such as an electron trapped within an oxygen vacancy (known as an F-center), can also be detected. These centers typically give rise to a signal with a g-value close to that of a free electron (g ≈ 2.004). researchgate.net The intensity of this signal can be correlated with the concentration of oxygen vacancies in the material, a key parameter influencing oxygen storage capacity and catalytic activity. mdpi.com
Mo⁵⁺ Ions: Molybdenum in its +6 oxidation state (Mo⁶⁺, 4d⁰) is diamagnetic and thus EPR-silent. However, upon reduction or in the presence of defects, Mo⁵⁺ (4d¹) centers can form. These species have an unpaired electron and produce a characteristic EPR signal. The precise g-values and hyperfine structure of the Mo⁵⁺ signal can provide information about the local coordination environment of the molybdenum ion. researchgate.net The presence of Mo⁵⁺ indicates sites of charge imbalance and potential active centers for redox reactions.
In this compound composites, EPR spectroscopy can reveal the interplay between these different paramagnetic centers. For example, the introduction of molybdenum into the ceria lattice can create charge imbalances that promote the formation of oxygen vacancies and the reduction of Ce⁴⁺ to Ce³⁺. doi.org EPR can monitor the changes in the concentrations of these species under different conditions (e.g., thermal treatment, exposure to reducing or oxidizing atmospheres), providing insight into the redox mechanisms. The technique can also identify the formation of superoxide radicals (O₂⁻) when the material is exposed to oxygen, which occurs through the transfer of an electron from a defect site (like a Ce³⁺ or an F-center) to an adsorbed O₂ molecule. The analysis of these superoxide signals gives further information on the nature and reactivity of the surface defect sites. researchgate.net
The following table lists typical g-values for paramagnetic species relevant to the defect chemistry of this compound.
Typical EPR g-Values for Paramagnetic Centers in this compound
| Paramagnetic Species | Description | Approximate g-value(s) | Reference |
|---|---|---|---|
| Ce³⁺-Vₒ Complex | Electron in an oxygen vacancy adjacent to a Ce³⁺ ion | g⊥ ≈ 1.96, g∥ ≈ 1.94 | researchgate.net |
| F-center | Electron trapped in an oxygen vacancy | g ≈ 2.004 | researchgate.net |
| Mo⁵⁺ | Reduced molybdenum ion | g ≈ 1.91 - 1.95 | researchgate.net |
| Superoxide Radical (O₂⁻) | Adsorbed on Ce⁴⁺ sites | g-tensor with principal values around 2.03, 2.01 | researchgate.net |
Computational and Theoretical Investigations of Cerium Molybdenum Oxide
Density Functional Theory (DFT) Studies of Electronic Structure and Energetics
Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and energetic properties of complex oxide materials. For cerium molybdenum oxide, DFT studies are crucial for understanding its fundamental properties and potential applications, particularly in catalysis and electronics.
First-Principles Calculations of this compound Electronic Band Structure
First-principles calculations based on DFT are instrumental in determining the electronic band structure of materials, which governs their electrical and optical properties. For cerium molybdate (B1676688), research indicates that it possesses a distinct electronic structure influenced by the constituent cerium, molybdenum, and oxygen atoms.
Studies on rare-earth molybdates, such as the analogous α-Eu₂(MoO₄)₃, have shown that the electronic structure is characterized by significant contributions from the rare-earth 4f orbitals and the Mo 4d and O 2p orbitals. uobasrah.edu.iq For cerium molybdate, it is expected that the Ce 4f states would play a crucial role in defining the band gap and the nature of the valence and conduction bands. The electronic transitions in trivalent rare-earth cations, involving the incompletely occupied 4f and unoccupied 5d orbitals, are thought to contribute to its notable electronic conductivity and optical absorption properties. mdpi.com The band structure of α-Eu₂(MoO₄)₃ was calculated using ab initio methods, revealing different results for spin up/down configurations, with Eu-4f states being prominent near the Fermi level. uobasrah.edu.iq Similar computational approaches would be necessary to elucidate the precise band structure of cerium molybdate.
Table 1: Theoretical and Experimental Band Gap Values for Cerium Molybdate and Related Compounds
| Compound | Method | Calculated/Experimental Band Gap (eV) |
|---|---|---|
| α-Eu₂(MoO₄)₃ | DFT | 3.74 (Direct allowed optical transitions) |
Note: Data for this table is derived from studies on europium molybdate as a direct analogue and experimental work on cerium molybdate. Detailed first-principles band structure calculations for this compound are not extensively available.
Theoretical Predictions of Oxygen Vacancy Formation and Migration in this compound
Oxygen vacancies play a pivotal role in the catalytic and electrical properties of metal oxides. Theoretical predictions of their formation and migration are key to understanding and enhancing these functionalities. While direct theoretical studies on oxygen vacancy formation and migration specifically in this compound are limited, insights can be drawn from studies on doped ceria and other mixed oxides.
The formation of oxygen vacancies in ceria is a well-studied phenomenon, where the reduction of Ce⁴⁺ to Ce³⁺ is compensated by the creation of an oxygen vacancy. The incorporation of other metal cations, such as molybdenum, into the ceria lattice is expected to modify the energetics of this process. mpg.de A study on Sb-doped cerium molybdate indicated the presence of oxygen vacancies in the lattice, which were identified through X-ray photoelectron spectroscopy (XPS). mdpi.com The low binding energy peaks in the O 1s spectra were attributed to these vacancies. mdpi.com
DFT calculations are a primary tool for determining the oxygen vacancy formation energy (E_Ovac). For a range of oxide surfaces, E_Ovac has been shown to correlate with properties like the band gap and bulk formation energy. acs.org In ceria-based materials, doping with transition metals can facilitate the formation of oxygen vacancies, thereby enhancing their redox properties. mpg.de For this compound, it is hypothesized that the presence of Mo would influence the local electronic structure and the strength of the Ce-O bonds, thus affecting the energy required to form an oxygen vacancy. However, specific theoretical calculations of these energies and the migration barriers for oxygen vacancies in the this compound lattice are yet to be extensively reported.
Spin Density Distribution Analysis in this compound Clusters
Spin density distribution analysis provides insights into the magnetic properties and the localization of unpaired electrons in a material, which is particularly relevant for understanding reaction mechanisms on catalytic surfaces. For this compound, which contains the open-shell Ce³⁺ ion (a 4f¹ configuration), such analysis would be highly informative.
In cerium-based intermetallics, the magnetic moment of the Ce-4f shell has been investigated using DFT combined with dynamical mean-field theory (DFT+DMFT), revealing the complex interplay of electron correlations. aps.org For α-Eu₂(MoO₄)₃, a related rare-earth molybdate, spin-polarized calculations showed a significant magnetic moment of ~5.99 μB within the Eu sphere, arising from the 4f electrons. uobasrah.edu.iq
Molecular Dynamics Simulations for this compound Structural Dynamics
Molecular dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of atoms and molecules, providing insights into structural dynamics, phase transitions, and transport phenomena. While MD simulations have been employed to study cerium and cerium oxides, their application to this compound is not well-documented. nih.govnih.gov
MD simulations of cerium have been used to investigate its deformation behavior at the nanoscale, including dislocation slip and phase transformations during processes like diamond cutting. nih.govnih.gov For cerium oxides, MD is used to understand ion transport and mechanical properties. These studies typically rely on empirical potentials that describe the interactions between the atoms. To perform MD simulations on this compound, a reliable force field that accurately describes the Ce-O, Mo-O, and Ce-Mo interactions would first need to be developed. This could be achieved by fitting to experimental data or to the results of first-principles calculations.
Once a suitable potential is established, MD simulations could be used to explore various aspects of this compound's structural dynamics, such as:
Thermal stability and phase transitions at different temperatures.
The diffusion of oxygen ions and the role of oxygen vacancies in this process.
The structural response to external stimuli like pressure or electric fields.
The interaction of the this compound surface with a solvent or gas-phase molecules.
Currently, there is a lack of published research detailing molecular dynamics simulations specifically for this compound.
Computational Modeling of Reaction Mechanisms on this compound Surfaces
Computational modeling is essential for elucidating the complex reaction mechanisms that occur on the surfaces of heterogeneous catalysts. This compound has been investigated as a catalyst for various oxidation reactions, and computational studies can provide atomic-level insights into the reaction pathways.
Adsorption and Reaction Pathways of Small Molecules on this compound
Understanding the adsorption of small molecules on a catalyst surface is the first step in unraveling the reaction mechanism. DFT calculations are widely used to determine the preferred adsorption sites, adsorption energies, and the electronic and geometric changes that occur upon adsorption.
While specific DFT studies on the adsorption of small molecules on this compound surfaces are scarce, general principles can be inferred from studies on related materials. The adsorption of molecules like CO, H₂O, and hydrocarbons on metal oxide surfaces is known to be influenced by the presence of defects such as oxygen vacancies, which can act as active sites. acs.org For cerium molybdate, the surface is expected to have both cerium and molybdate sites available for interaction with adsorbates.
The catalytic activity of Ce₂(MoO₄)₃ in the aerobic oxidative desulfurization of fuels has been demonstrated, where both Ce³⁺ and MoO₄²⁻ are suggested to play a significant role. cup.edu.cn Computational modeling could be used to investigate the adsorption of sulfur-containing compounds like dibenzothiophene (DBT) on the cerium molybdate surface and the subsequent oxidation steps. This would involve calculating the energies of various intermediates and transition states to map out the reaction pathway and identify the rate-determining step.
Table 2: Potential Small Molecule Adsorption Studies on this compound Surfaces
| Adsorbate | Potential Interaction | Relevance |
|---|---|---|
| O₂ | Adsorption at oxygen vacancies or metal sites | Key step in oxidation reactions |
| CO | Adsorption on Ce or Mo sites | Probe molecule for surface acidity/basicity and active sites |
| H₂O | Dissociative or molecular adsorption | Important for understanding surface hydroxylation and its role in catalysis |
This table is illustrative of the types of computational studies that would be valuable for understanding the surface chemistry of this compound, though specific results are not yet widely available.
Influence of Doping on Electronic and Catalytic Properties of this compound via DFT
Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating how doping this compound systems can strategically modify their electronic structures and, consequently, their catalytic performance. Doping, the intentional introduction of foreign atoms into a host lattice, is a primary method for tuning material properties. In the context of cerium molybdenum oxides, this can involve introducing molybdenum into a cerium oxide (ceria) lattice or vice versa. DFT provides atomic-level insights into the resulting structural, electronic, and energetic changes that govern catalytic behavior.
The primary catalytic relevance of cerium-based oxides stems from the facile redox cycle between Ce³⁺ and Ce⁴⁺ and the associated formation of oxygen vacancies, which serve as active sites for catalytic reactions. DFT calculations consistently show that doping is a powerful strategy to enhance these properties. The introduction of dopants can create lattice distortions, alter charge distributions, and modify the energy required to form oxygen vacancies, all of which are critical factors in catalysis.
Modification of Electronic Properties
DFT calculations reveal that incorporating a dopant atom into the ceria lattice significantly alters the material's electronic band structure. chemrxiv.org This modification is a key driver of enhanced catalytic activity.
Band Gap Engineering: The introduction of dopant atoms often creates new, localized energy levels within the band gap of the host material. chemrxiv.org For instance, studies on transition metal-doped ceria show that the d-orbitals of the dopant metal can introduce states between the O 2p valence band and the Ce 4f conduction band. chemrxiv.org This effectively reduces the band gap energy, which can enhance the material's ability to absorb light in photocatalytic applications and facilitate electron transfer processes crucial for redox catalysis. researchgate.netutq.edu.iq
Density of States (DOS): DFT analysis of the partial density of states (PDOS) shows strong hybridization between the Ce-4f, O-2p, and the dopant's orbitals. researchgate.net This orbital overlap is crucial for charge transfer mechanisms. In the case of molybdenum-doped ceria, computational results indicate that the Mo doping affects electron transfer pathways, which is critical for its catalytic performance in reactions like CO₂ methanation. doi.org
Charge Compensation and Defect Formation: When a dopant with a different valence state replaces a host cation (e.g., Mo⁶⁺ replacing Ce⁴⁺), the system must maintain charge neutrality. DFT calculations show this is often achieved through the formation of Ce³⁺ ions and oxygen vacancies. doi.org The increase in the concentration of Ce³⁺ ions is a direct indicator of enhanced redox properties, as these sites are readily oxidized, participating in the catalytic cycle. doi.org
The table below summarizes DFT-calculated changes in the properties of ceria upon doping with various tetravalent atoms.
| Dopant (X) | U-value (eV) for d-electrons | Calculated Band Gap (eV) |
| **None (Pure CeO₂) ** | N/A | 3.07 |
| Zr | 2.0 | 3.03 |
| Ti | 4.2 | 2.97 |
| Sn | 4.0 | 2.99 |
| Si | N/A | 2.95 |
| Data sourced from first-principles calculations on CeO₂ doped with tetravalent atoms, demonstrating the trend of band gap reduction. chemrxiv.org |
Enhancement of Catalytic Properties
The electronic modifications induced by doping have a direct and significant impact on the material's catalytic functions. DFT has been pivotal in connecting these electronic changes to specific catalytic enhancements.
Oxygen Vacancy Formation: The most critical effect of doping on ceria's catalytic properties is the reduction in the energy required to form an oxygen vacancy (E_ov). acs.org DFT calculations allow for the precise computation of this value. Studies have shown a strong correlation between the dopant's ionic radius and the vacancy formation energy. acs.org Molybdenum doping into the CeO₂ lattice has been shown to effectively increase the concentration of surface oxygen vacancies. doi.org These vacancies are the primary sites for the adsorption and activation of oxygen molecules in oxidation reactions. mdpi.com
Enhanced Metal-Support Interaction: When used as a support for metal nanoparticles (e.g., Ni), Mo-doped ceria exhibits a stronger metal-support interaction. doi.org DFT studies can model this interface, showing that the modified electronic structure of the doped support leads to better dispersion of the metal particles and shortens the transfer path for active species during a reaction, thereby boosting catalytic activity. doi.org
The influence of doping is also observed when cerium is used as a dopant in other metal oxides, such as molybdenum trioxide (MoO₃). Experimental studies guided by theoretical principles show that the concentration of the Ce dopant significantly affects photocatalytic performance.
| Catalyst (Ce-doped MoO₃) | Dopant Concentration (mol %) | Rate Constant (k, min⁻¹) for Methyl Orange Degradation |
| Sample 1 | 15 | 0.0432 |
| Sample 2 | 35 | 0.0350 |
| Sample 3 | 60 | 0.0290 |
| Data shows that the photocatalytic activity of Ce-doped MoO₃ is dependent on the dopant concentration, with lower concentrations exhibiting higher activity in this specific application. journal-vniispk.ru |
Catalytic Applications and Reaction Mechanisms of Cerium Molybdenum Oxide
Heterogeneous Oxidation Catalysis
Cerium molybdenum oxide has emerged as a significant material in heterogeneous catalysis, particularly for oxidation reactions. Its efficacy stems from the synergistic interaction between cerium and molybdenum, which enhances the material's redox capabilities and oxygen mobility.
The catalytic mechanism for selective oxidation over this compound catalysts often involves a redox process with the direct participation of surface and lattice oxygen from the oxide material mdpi.com. In these reactions, the presence of cerium is beneficial as it promotes the requisite redox function of the catalyst mdpi.com. A critical aspect of this synergy is the ability of cerium to facilitate the reoxidation of molybdenum mdpi.com. Maintaining molybdenum in its highest oxidation state is often necessary for both catalytic activity and stability mdpi.com.
The presence of cerium can provide more active lattice oxygens for the oxidation process mdpi.com. For instance, in certain multicomponent oxide catalysts, cerium has been identified as an effective redox promoter mdpi.com. This promotion can manifest in the creation of reduced molybdenum sites, which are considered critical for the activation of certain hydrocarbons mdpi.com. The catalytic cycle involves the substrate being oxidized by oxygen from the catalyst lattice, leading to a reduced state of the catalyst, which is then re-oxidized by gas-phase oxygen.
The catalytic prowess of cerium-based materials, including this compound, is intrinsically linked to their redox properties and oxygen storage capacity (OSC) researchgate.netresearchgate.net. The foundation of these properties is the facile switching of cerium between its Ce³⁺ and Ce⁴⁺ oxidation states mdpi.comnih.govtandfonline.comnih.gov. This redox couple allows the material to release oxygen under reducing conditions and store it in an oxygen-rich atmosphere, effectively acting as an oxygen buffer researchgate.netresearchgate.netnih.gov.
The process of releasing oxygen creates oxygen vacancies in the material's structure, which are associated with the reduction of Ce⁴⁺ to the larger Ce³⁺ ion nih.gov. These vacancies are crucial active sites in many catalytic reactions nih.gov. The OSC is a measure of this ability to store and release oxygen and can be categorized as total OSC, which includes surface and bulk oxygen, and dynamic OSC, which involves the most reactive and readily available surface oxygen species researchgate.net. The interaction between cerium and other metals, such as molybdenum, can modulate the reducibility of the support and consequently alter the OSC tandfonline.com. The unique properties of cerium- and molybdenum-based materials, such as the high electron mobility in the cerium oxide crystal lattice and the acidity modulation by molybdenum oxide, justify their diverse catalytic applications mdpi.com.
This compound, specifically cerium molybdate (B1676688) (Ce₂(MoO₄)₃), has demonstrated potential as a robust catalyst for the conversion of biomass-derived fructose (B13574) into valuable chemicals mdpi.com. In aqueous medium, this catalyst shows high activity for fructose conversion, directing the reaction towards products from the retro-aldolic pathway, such as lactic acid and acetic acid, as well as the dehydration product 5-hydroxymethylfurfural (5-HMF) mdpi.com.
The combination of cerium and molybdenum creates a catalytic system with a beneficial balance of Brønsted and Lewis acid sites, which is a key factor influencing fructose conversion mdpi.com. Compared to molybdenum oxide alone, which leads to high conversions but also significant formation of insoluble byproducts (humins), cerium molybdate minimizes the formation of these unwanted materials mdpi.com. Furthermore, the catalyst exhibits good stability and can be recycled for multiple cycles, a crucial feature for biorefinery processes mdpi.com.
Table 1: Catalytic Performance in Fructose Conversion
| Catalyst | Fructose Conversion (%) (at 6h) | Selectivity to 5-HMF (%) (at 0.5h) | Selectivity to Lactic Acid (%) (at 6h) |
| Cerium Molybdate (CeMo) | ~95% | ~20% | ~25% |
| Cerium Oxide (Ce100) | ~20% | ~60% | <5% |
| Molybdenum Oxide (Mo100) | >95% | ~5% | ~10% |
Note: Data is approximated from graphical representations in the source material mdpi.com. Conditions: 150 °C in an aqueous medium.
Photocatalysis and Charge Carrier Dynamics
Beyond traditional catalysis, this compound is also investigated for its photocatalytic properties, which are governed by its ability to absorb light and manage the subsequent charge carrier dynamics.
The photocatalytic mechanism of this compound involves the generation of electron-hole pairs upon light irradiation, which then initiate redox reactions to degrade organic pollutants nih.govacs.org. When the semiconductor material absorbs photons with sufficient energy, electrons (e⁻) are excited to the conduction band (CB), leaving holes (h⁺) in the valence band (VB).
The initial and most critical step in photocatalysis is the absorption of light and the subsequent generation of electron-hole pairs sciencepublishinggroup.comsciencepublishinggroup.com. The ability of a material to perform this function depends on its electronic structure, specifically its band gap energy. Cerium-based materials are of interest because the empty and low-lying 4f orbitals of cerium ions can facilitate charge transfer interactions nii.ac.jp.
When this compound is irradiated with light of energy equal to or greater than its band gap, electrons are promoted from the VB to the CB researchgate.net. This creates mobile electrons in the conduction band and holes in the valence band. A significant challenge in photocatalysis is the rapid recombination of these electron-hole pairs, which releases energy as heat or light without performing any chemical work nii.ac.jp. The fabrication of heterostructures or composites provides an effective way to facilitate charge separation and transfer, thus enhancing photocatalytic activity sciencepublishinggroup.comsciencepublishinggroup.com. For cerium-based materials, the goal is to effectively separate the photo-induced electrons and holes to maximize their availability for redox reactions on the catalyst's surface nii.ac.jp.
Reactive Oxygen Species (ROS) Generation and Degradation Pathways
The generation of reactive oxygen species (ROS) at the surface of this compound catalysts is a critical aspect of their catalytic activity, particularly in oxidation reactions. ROS are highly reactive chemical species containing oxygen, such as superoxide radicals (•O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂). The formation of these species on this compound is often associated with the presence of oxygen vacancies and the redox interplay between cerium and molybdenum ions.
The generation of ROS on metal oxides can be initiated by the adsorption of molecular oxygen at defect sites, such as oxygen vacancies. researchgate.net In the context of this compound, the presence of Ce³⁺ ions facilitates the transfer of an electron to an adsorbed oxygen molecule, leading to the formation of a superoxide radical. This process is represented by the following equation:
Ce³⁺ + O₂ → Ce⁴⁺ + •O₂⁻
These superoxide radicals can then participate in further reactions to generate other ROS. For instance, they can react with water molecules to produce hydroperoxyl radicals (•HO₂) and subsequently hydrogen peroxide. Furthermore, the interaction of superoxide radicals with protons can also lead to the formation of hydrogen peroxide.
The degradation pathways of organic pollutants catalyzed by this compound often involve these generated ROS. The highly reactive •OH radicals, in particular, can attack organic molecules, leading to their oxidation and eventual mineralization into carbon dioxide and water. The catalytic cycle is sustained by the ability of the cerium and molybdenum ions to cycle between their different oxidation states, continuously generating fresh ROS.
The specific pathways for ROS generation and the subsequent degradation of pollutants are influenced by factors such as the composition of the catalyst, its surface morphology, and the reaction conditions. The synergistic effect between cerium and molybdenum oxides can enhance the generation of ROS by promoting the formation of oxygen vacancies and facilitating electron transfer processes.
Electrocatalysis in Energy Conversion
This compound has emerged as a promising electrocatalyst in various energy conversion applications due to its unique electronic structure, high surface area, and the synergistic effects between its constituent elements.
Electrocatalytic Nitrogen Reduction Reaction (NRR) Performance and Mechanisms
The electrocatalytic nitrogen reduction reaction (NRR) to produce ammonia under ambient conditions is a sustainable alternative to the energy-intensive Haber-Bosch process. This compound-based materials have demonstrated significant potential in this area.
The introduction of molybdenum into the ceria lattice can create oxygen vacancies and modulate the electronic structure, which are beneficial for N₂ adsorption and activation. For instance, molybdenum-doped CeO₂ nanorods have shown enhanced NRR performance. In one study, a 5%-Mo-CeO₂ nanorod catalyst exhibited a significantly higher ammonia yield and Faradaic efficiency compared to pure CeO₂ nanorods. bohrium.com
The proposed mechanism for the enhanced NRR performance on Mo-doped CeO₂ involves the activation of N₂ molecules at the molybdenum sites. Density functional theory (DFT) calculations have suggested that the doping of molybdenum lowers the band gap of CeO₂, increases the density of states near the Fermi level, and facilitates electron transfer to the adsorbed N₂ molecules, thereby weakening the strong N≡N triple bond. bohrium.com The reaction is believed to proceed through a distal or alternating pathway, where the adsorbed N₂ molecule is sequentially hydrogenated to form ammonia.
| Catalyst | Ammonia Yield (μg h⁻¹ mg⁻¹cat) | Faradaic Efficiency (%) | Applied Potential (V vs. RHE) |
| 5%-Mo-CeO₂ | 10.9 | 26.5 | -0.45 |
| CeO₂ | 2.6 | 4.9 | -0.45 |
Role of this compound in Oxygen Reduction/Evolution Reactions
The oxygen reduction reaction (ORR) and the oxygen evolution reaction (OER) are fundamental to various energy storage and conversion devices, such as fuel cells and metal-air batteries. Cerium-based materials, including this compound, have been investigated as cost-effective and efficient catalysts for these reactions. nih.gov
The catalytic activity of this compound in ORR and OER is attributed to the redox couple of Ce³⁺/Ce⁴⁺ and the presence of oxygen vacancies. These vacancies can act as active sites for the adsorption of oxygen-containing species. The incorporation of molybdenum can further enhance the catalytic activity by improving the electrical conductivity and creating more active sites.
In the ORR, the catalyst facilitates the four-electron reduction of oxygen to water. The mechanism on this compound can involve the adsorption of O₂ onto an active site, followed by a series of proton and electron transfer steps. The ability of cerium to switch between its +3 and +4 oxidation states plays a crucial role in this process.
For the OER, which is the reverse reaction, the catalyst must facilitate the oxidation of water to produce oxygen gas. The presence of both cerium and molybdenum can create a synergistic effect, where one component may be more active for the initial water oxidation steps, while the other facilitates the final O-O bond formation and O₂ release.
Mechanistic Insights into CO₂ Methanation over this compound Catalysts
The conversion of carbon dioxide (CO₂) into valuable chemicals and fuels, such as methane (CH₄), is a key strategy for CO₂ utilization. This compound-supported catalysts have shown promising performance in CO₂ methanation.
The mechanism of CO₂ methanation over catalysts like Ni supported on molybdenum-doped ceria involves a complex series of steps. The doping of ceria with molybdenum has been shown to enrich surface oxygen vacancies and enhance the metal-support interaction. doi.org These oxygen vacancies are believed to be the primary sites for CO₂ adsorption and activation.
In-situ diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) studies have provided insights into the reaction intermediates. For Ni/Mo-CeO₂ catalysts, the reaction is suggested to proceed primarily through a formate (HCOO*) pathway. doi.org In this mechanism, adsorbed CO₂ reacts with surface hydroxyl groups or hydrogen to form bicarbonate or formate species. These intermediates are then further hydrogenated to produce methane. The enhanced concentration of surface oxygen vacancies in Mo-doped ceria facilitates the formation of bidentate carbonate species, which are more readily hydrogenated. doi.org
The enhanced metal-support interaction in these catalysts also plays a crucial role by facilitating the spillover of active hydrogen species from the metal nanoparticles (e.g., Ni) to the support, where they can participate in the hydrogenation of the adsorbed CO₂ and its intermediates. doi.org
Electrochemical Energy Storage and Conversion with Cerium Molybdenum Oxide
Supercapacitor Applications of Cerium Molybdenum Oxide
This compound-based materials, particularly in composite forms, are gaining attention as high-performance electrodes for supercapacitors. These energy storage devices are noted for their high power density, rapid charging capabilities, and long cycle life. The incorporation of this compound aims to boost the energy density by leveraging pseudocapacitive charge storage mechanisms.
Research has focused on composites such as CeO₂@MoS₂@rGO (CeMG), a ternary composite of cerium oxide, molybdenum disulfide, and reduced graphene oxide. In one study, this composite, synthesized via a microwave-assisted method, was identified as a superior electrode material for supercapacitors mcet.in. The synergy between the components—cerium oxide nanoparticles embedded within layered sheets of molybdenum disulfide and reduced graphene oxide—contributes to its enhanced performance mcet.in. The reduced graphene oxide, in particular, serves as a conductive bridge, facilitating electron transfer between the cerium oxide and molybdenum disulfide components mcet.in.
The primary charge storage mechanism in this compound-based supercapacitor electrodes is pseudocapacitance. Unlike electric double-layer capacitors (EDLCs), which store charge electrostatically through ion adsorption, pseudocapacitors utilize fast and reversible Faradaic redox reactions that occur at or near the surface of the electrode material researchgate.net. This mechanism allows for significantly higher specific capacitance and energy density than EDLCs researchgate.net.
The performance of this compound-based supercapacitors is evaluated by key metrics, including specific capacitance and cycling stability. Specific capacitance measures the amount of charge stored per unit mass of the electrode material, while cycling stability indicates the material's ability to retain its capacitance over numerous charge-discharge cycles.
Composites of cerium oxide with molybdenum sulfide and graphene have demonstrated excellent performance. For instance, a CeO₂@MoS₂@rGO ternary composite exhibited a high specific capacitance of 635 F g⁻¹ at a current density of 1 A g⁻¹ mcet.in. This composite also showed remarkable cycling stability, retaining 88.9% of its initial capacitance after 10,000 charge-discharge cycles mcet.in. Another study highlighted that cerium-based organic frameworks can achieve even higher specific capacitance, although cycling stability might differ nih.gov.
| Electrode Material | Specific Capacitance (F g⁻¹) | Current Density (A g⁻¹) | Cycling Stability (% retention after cycles) | Reference |
|---|---|---|---|---|
| CeO₂@MoS₂@rGO | 635 | 1 | 88.9% after 10,000 | mcet.in |
| CeO₂ Nanoparticles | 523 | (at 2 mV s⁻¹) | 82% after 2,000 | acs.org |
| Ce(COOH)₃ | 140 | 1 | 107.9% after 60,000 | nih.gov |
Battery Technologies Employing this compound
In addition to supercapacitors, this compound compounds are being explored for their potential in advanced battery technologies, particularly as electrode materials in lithium-ion (Li-ion) and sodium-ion (Na-ion) batteries. The integration of rare-earth elements like cerium into battery electrodes is a strategy to enhance electrochemical performance, reliability, and safety acs.org.
This compound composites have been primarily investigated as anode materials for Li-ion batteries. Transition metal oxides, in general, are attractive anode candidates due to their high theoretical capacities, which surpass that of conventional graphite anodes nih.govamericanelements.com. A nanoflower-like composite of Ce₂Mo₃O₁₂/MoS₂/C was synthesized and demonstrated potential as an anode material acs.org. Doping molybdenum disulfide with cerium can modify its structure and enhance its lithium storage capacity by reducing internal impedance during discharge acs.org.
While less common, cerium and molybdenum oxides have also been considered for cathode applications. Molybdenum oxide (MoO₂) has been investigated as a cathode material for aluminum-ion batteries, showing a high discharge potential researchgate.net. For Li-ion batteries, cerium is often used as a coating or dopant for established cathode materials, such as LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811) and LiNi₀.₅Mn₁.₅O₄, to improve their performance rsc.orgqu.edu.qa. Due to the chemical similarities between lithium and sodium, materials developed for Li-ion batteries are often explored for Na-ion applications as well, suggesting potential for this compound in Na-ion battery anodes researchgate.netresearchgate.netljmu.ac.uk.
Cycling stability and rate capability are critical performance indicators for battery electrodes. Cycling stability refers to the retention of capacity over repeated charge and discharge cycles, while rate capability is the ability to maintain high capacity at high charge/discharge currents.
A significant challenge for many metal oxide anodes is the large volume expansion that occurs during lithiation, which can lead to rapid capacity fading nih.gov. The incorporation of rare-earth elements like cerium is a strategy to address this issue and improve stability acs.org. For example, a Ce₂Mo₃O₁₂/MoS₂/C composite anode exhibited notable cycling stability, with a capacity retention rate of 77.34% after 200 cycles at a current density of 500 mA g⁻¹ acs.org.
When used as a modifying agent, cerium has been shown to significantly enhance both the cycling stability and rate capability of cathodes. A surface coating of CeO₂₋ₓ on an NCM811 cathode resulted in a capacity retention of 80.3% after 500 cycles at a high discharge rate of 8 C, a substantial improvement over the 44.3% retention of the uncoated material rsc.org. This improvement is attributed to the protective layer mitigating microcrack formation and the stabilizing effect of strong Ce-O bonds in the lattice rsc.org.
| Electrode Material | Battery Type | Role | Initial Discharge Capacity (mAh g⁻¹) | Cycling Stability (% retention after cycles @ rate) | Reference |
|---|---|---|---|---|---|
| Ce₂Mo₃O₁₂/MoS₂/C | Li-ion | Anode | 747.98 | 77.34% after 200 @ 500 mA g⁻¹ | acs.org |
| CeO₂-coated NCM811 | Li-ion | Cathode | - | 80.3% after 500 @ 8C | rsc.org |
| CeO₂-coated LNMO | Li-ion | Cathode | 132.4 | 95.3% after 100 @ C/10 | qu.edu.qa |
| CeVO₄ | Li-ion | Anode | - | 210 mAh g⁻¹ after 50 cycles @ 10 mA g⁻¹ | rsc.org |
Electrochromic Phenomena in this compound Thin Films
Electrochromic materials can reversibly change their optical properties, such as color and transmittance, in response to an applied voltage. This property makes them highly valuable for applications like smart windows, energy-saving displays, and anti-glare mirrors mdpi.com.
Molybdenum oxide (MoO₃) is a known electrochromic material, but its performance often requires enhancement to meet practical demands mdpi.com. Doping molybdenum oxide thin films with cerium has been shown to improve their electrochromic properties. Research indicates that films containing cerium exhibit higher contrast and better cyclic stability mdpi.com. Hybrid thin films combining cerium oxide and tungsten oxide (CeO₂/WO₃) have also been investigated, demonstrating significant optical modulation and good coloration efficiency, which are key performance indicators for electrochromic devices ijettjournal.org. The interaction between cerium and molybdenum oxides facilitates ion insertion/extraction and charge transfer reactions, which are fundamental to the electrochromic effect mdpi.com.
Modulation of Optical Transmission via Ion Intercalation in this compound
The change in optical transmission in this compound is fundamentally linked to the process of ion intercalation and deintercalation. When a voltage is applied, small ions (like Li⁺ or H⁺) from an electrolyte are injected into the crystal lattice of the oxide material. This process, known as intercalation, alters the oxidation states of the metal ions within the compound.
In materials like molybdenum oxide (MoO₃), which is a key component of this compound, the electrochromic effect occurs as the injected electrons and charge-compensating ions lead to the reduction of molybdenum ions (from Mo⁶⁺ to Mo⁵⁺). This change in oxidation state creates absorption centers that alter the material's ability to transmit light, typically resulting in a colored state (e.g., blue). The reversal of the voltage extracts the ions and electrons, returning the material to its original, more transparent state.
The incorporation of cerium into the molybdenum oxide matrix can enhance this process. Cerium's ability to exist in multiple stable oxidation states (Ce³⁺ and Ce⁴⁺) can facilitate charge transfer and stabilize the structure during the repeated intercalation and deintercalation of ions, thereby improving the modulation range of optical transmission. The process is a reversible transformation described by the following general equation:
CeMoₓOᵧ + zA⁺ + ze⁻ ↔ A₂CeMoₓOᵧ (Transparent) ↔ (Colored)
Where A⁺ represents the intercalating ion (e.g., Li⁺, H⁺). The efficiency of this optical modulation is a critical parameter for applications such as smart windows, displays, and adjustable mirrors.
| Property | Description |
| Mechanism | Reversible insertion/extraction of ions (e.g., Li⁺, H⁺) and electrons. |
| Oxidation State Change | Mo⁶⁺ ↔ Mo⁵⁺ and Ce⁴⁺ ↔ Ce³⁺. |
| Optical Effect | Transition between a transparent (bleached) state and a colored state. |
| Driving Force | Applied external voltage. |
Factors Influencing Electrochromic Performance and Cyclic Stability
The electrochromic performance and long-term stability of this compound are influenced by several key factors related to its material properties and operating conditions.
Morphology and Structure: The physical structure of the material plays a crucial role. Nanostructured films with high porosity and a large surface area facilitate faster and more efficient ion diffusion, leading to quicker switching times between colored and bleached states. Amorphous or nanocrystalline structures are often preferred over highly crystalline ones as they can accommodate the strain of ion insertion and extraction more effectively, thus improving cyclic stability.
Composition and Doping: The addition of cerium to molybdenum oxide has been shown to improve electrochromic properties. Dhanasankar et al. found that MoO₃ films doped with 10 wt.% of cerium exhibited enhanced performance, including higher optical contrast and better cyclic stability. mdpi.com The presence of cerium can modify the material's structure and electronic properties, facilitating ion transport and charge transfer reactions. mdpi.com
Electrolyte: The type of electrolyte and the ions used for intercalation significantly impact performance. The size and charge of the ion affect its diffusion kinetics within the oxide lattice. The chemical stability of the electrolyte is also critical to prevent degradation and side reactions that could impair the device's lifespan.
Film Thickness: The thickness of the electrochromic film affects both the optical modulation range and the switching speed. Thicker films can exhibit a greater change in optical density but may have slower ion diffusion rates, leading to longer response times.
Cyclic Stability: For practical applications, the ability to undergo many coloring/bleaching cycles without significant degradation is paramount. Structural changes, irreversible side reactions, or the trapping of ions within the host material can lead to a decline in performance over time. The synergistic effect of combining cerium and molybdenum oxides can enhance structural integrity, leading to improved long-term durability.
| Factor | Influence on Performance |
| Material Structure | Nanocrystalline or amorphous structures enhance ion diffusion and reduce mechanical stress, improving cyclic stability. |
| Cerium Doping | Improves optical contrast and cyclic stability by modifying the film's structure and morphology. mdpi.com |
| Ion Type (Electrolyte) | Smaller ions (e.g., H⁺, Li⁺) generally allow for faster switching kinetics. |
| Film Thickness | Affects the trade-off between optical modulation depth and switching speed. |
| Operating Voltage | An appropriate voltage window is crucial to prevent irreversible electrochemical reactions that degrade the material. |
Resistive Switching Behavior in this compound Memristors
This compound also exhibits properties relevant to next-generation electronics, specifically in the area of resistive switching. This behavior is the basis for memristors (memory resistors), devices whose resistance can be electrically switched between two or more stable states. These devices are promising for applications in non-volatile memory and brain-inspired neuromorphic computing.
Filamentary Mechanisms and Analog Switching Properties
The resistive switching phenomenon in many metal oxides, including cerium oxide and molybdenum oxide, is often explained by the formation and rupture of conductive filaments within the material. nih.govresearchgate.net When a sufficiently high voltage is applied (a "forming" step), a localized, filament-like conductive path is created through the insulating oxide layer. This path is typically composed of oxygen vacancies, which are defects in the crystal lattice where oxygen atoms are missing.
SET Operation: Applying a "SET" voltage causes oxygen ions to drift, leading to the growth or reconnection of the oxygen vacancy filament. This switches the device to a low-resistance state (LRS).
RESET Operation: Applying a "RESET" voltage (often of opposite polarity in bipolar switching) causes local oxidation that ruptures the filament, returning the device to a high-resistance state (HRS). nih.gov
Cerium oxide (CeO₂) is a particularly promising material for resistive switching due to the multiple oxidation states of cerium (Ce³⁺ and Ce⁴⁺), which facilitates the creation and annihilation of oxygen vacancies. mdpi.comnih.gov Molybdenum oxides also exhibit stable resistive switching characteristics. researchgate.net In a composite this compound, this filamentary mechanism is expected to be the dominant process.
Beyond simple binary (on/off) switching, these materials can exhibit analog or multi-level switching. By carefully controlling the applied voltage or current, the size and conductivity of the filament can be gradually modulated. This allows the device to be set to multiple, distinct resistance levels between the full LRS and HRS. This analog behavior is a key requirement for emulating biological synapses in neuromorphic systems. mdpi.com
| Process | Description | Resulting State |
| Forming | Initial application of high voltage to create the first conductive filament. | Low-Resistance State (LRS) |
| SET | Re-formation or strengthening of the conductive filament. | Low-Resistance State (LRS) |
| RESET | Rupture or dissolution of the conductive filament. | High-Resistance State (HRS) |
Potential for Neuromorphic Computing Applications
The analog switching properties of this compound memristors make them excellent candidates for building artificial neural networks that mimic the structure and function of the human brain. umich.edursc.org In biological brains, learning and memory are based on the strengthening and weakening of connections (synapses) between neurons.
A memristor can function as an artificial synapse, where its resistance value represents the "synaptic weight" or strength of the connection. mdpi.com The ability to gradually increase (potentiation) or decrease (depression) the memristor's conductance by applying a series of voltage pulses directly mimics the synaptic plasticity that is fundamental to learning. nih.gov
Key synaptic functions that can be emulated by these memristors include:
Short-Term Plasticity (STP) and Long-Term Plasticity (LTP): These are forms of synaptic learning where the connection strength changes temporarily or for a prolonged period, respectively. mdpi.com
Spike-Time-Dependent Plasticity (STDP): A learning rule where the change in synaptic weight depends on the precise timing of electrical spikes in the pre- and post-synaptic neurons.
The co-location of memory and processing in a memristor crossbar array can lead to highly parallel and energy-efficient computing architectures, overcoming the bottlenecks of traditional computer systems. umich.edu Cerium oxide-based memristors have shown significant potential for these applications due to their gradual resistance transition, good endurance, and long data retention. nih.gov The combination with molybdenum oxide could further optimize these properties for advanced neuromorphic systems.
Advanced Material Architectures and Functionalization of Cerium Molybdenum Oxide
Doping Strategies and Their Impact on Performance
Doping, the intentional introduction of foreign atoms into a host lattice, is a powerful technique to modify the electronic and structural properties of cerium molybdenum oxide. By carefully selecting dopants, it is possible to create materials with optimized characteristics for specific functions.
The incorporation of molybdenum into the cerium oxide (ceria, CeO₂) lattice has been shown to be an effective strategy for creating a higher concentration of surface oxygen vacancies. doi.org Molybdenum, a transition metal with a wide range of valence states, can donate unpaired electrons from its 4d orbit to the CeO₂ host lattice. doi.org This process increases the concentration of Ce³⁺ ions to maintain charge balance, which in turn leads to the formation of more oxygen vacancies. doi.org The smaller ionic radius of Mo⁶⁺ (0.055 nm) compared to Ce⁴⁺ (0.11 nm) facilitates its insertion into the ceria lattice. doi.org
The introduction of molybdenum as a dopant also has a profound impact on the electronic structure of cerium oxide. The interplay between the Mo, O, and Ce orbitals can narrow the gap between the highest occupied and lowest unoccupied band orbitals of cerium, inducing a Ce 4f → 5d electron transition. acs.org This electronic perturbation facilitates the activation of reactant molecules in catalytic processes. acs.org Furthermore, theoretical studies using density functional theory (DFT) have shown that doping CeO₂ with molybdenum can induce magnetic behavior, transforming the nonmagnetic semiconductor into a magnetic one. worldscientific.comworldscientific.com This is attributed to the 4d electrons of the Mo atoms. worldscientific.com The band structure calculations indicate that Mo-doped CeO₂ can exhibit semiconductor behavior with a direct bandgap. worldscientific.comworldscientific.comresearchgate.net
Research has demonstrated that Mo-doping can enhance the performance of CeO₂-based catalysts in various reactions. For instance, in low-temperature CO₂ methanation over Ni/CeO₂ catalysts, Mo-doping was found to enrich surface oxygen vacancies, reduce the particle size of Ni species, and enhance the metal-support interaction. doi.org This resulted in superior CO₂ methanation activity and stability at low temperatures. doi.org Similarly, in the selective catalytic reduction (SCR) of NO with NH₃, atomic Mo-doping on CeO₂ created both Brønsted and Lewis acid sites, enhancing the catalytic activity. acs.org
Table 1: Effects of Molybdenum Doping on Cerium Oxide Properties
| Property | Effect of Molybdenum Doping | Supporting Evidence |
|---|---|---|
| Oxygen Vacancies | Increases the concentration of surface oxygen vacancies. doi.org | Higher Ce³⁺/(Ce³⁺ + Ce⁴⁺) ratio observed in Ni/MoCe catalysts compared to Ni/CeO₂. doi.org |
| Electronic Structure | Induces magnetic behavior and alters the band structure. worldscientific.comworldscientific.com | DFT calculations show induced magnetic moments and a direct bandgap in Mo-doped CeO₂. worldscientific.comworldscientific.comresearchgate.net |
| Catalytic Activity | Enhances performance in reactions like CO₂ methanation and NO SCR. doi.orgacs.org | Ni/MoCe catalysts show remarkable low-temperature CO₂ methanation performance. doi.org |
| Metal-Support Interaction | Strengthens the interaction between the support and active metal particles. doi.org | Mo-doping in Ni/CeO₂ catalysts enhances the metal-support interaction. doi.org |
The introduction of cerium into molybdenum oxide (MoO₃) systems can significantly influence their crystal phase and catalytic properties. The doping of cerium into MoO₃ has been shown to affect the crystallinity of the material. For example, in one study, the crystallinity of Ce-doped MoO₃ was found to be higher at a lower doping concentration (15 mol%) compared to samples with higher doping concentrations. researchgate.net The volume-averaged crystal sizes were observed to increase with increasing cerium doping concentrations, from 25 nm at 15 mol% to 32 nm at 60 mol%. researchgate.net
The catalytic activity of cerium-doped molybdenum oxide is also highly dependent on the dopant concentration. In the photocatalytic degradation of methyl orange dye, Ce-doped MoO₃ with the lowest dopant concentration of 15 mol% exhibited the highest activity. researchgate.net The photodegradation activity was observed to decrease as the cerium doping concentration increased. researchgate.net This inverse relationship was attributed to the deposition of cerium oxide on the surface of the molybdenum oxide nanoparticles, which reduces the effective surface area for light absorption. researchgate.net
Table 2: Influence of Cerium Doping on Molybdenum Oxide Properties
| Doping Concentration (mol%) | Average Crystal Size (nm) | Photocatalytic Rate Constant (min⁻¹) |
|---|---|---|
| 15 | 25 | 0.0432 |
| 35 | 28 | 0.035 |
| 60 | 32 | 0.029 |
Data sourced from a study on the photocatalytic degradation of methyl orange dye. researchgate.net
Besides molybdenum and cerium, the functionality of this compound can be further enhanced by doping with other metals or non-metals. The choice of dopant depends on the desired application and the specific properties that need to be modified.
Other Metal Doping: The introduction of other transition metals into the ceria lattice can significantly impact its properties. For example, doping CeO₂ with metals like Zr, Ta, W, Pt, and Ru has been shown to lower the energy required to create an oxygen vacancy next to the dopant atom. acs.orgresearchgate.net This can enhance the catalytic activity of the material in oxidation reactions. Doping with zirconium, for instance, has been found to be optimal at a 15 mol% concentration in ceria-zirconia-supported molybdenum-based catalysts for NH₃-SCR of NOx, leading to high NOx conversion over a wide temperature range. mdpi.com Similarly, manganese doping in ceria has been shown to improve its stability in thermal reduction reactions. researchgate.net The incorporation of nickel into ceria supports has also been explored for the acetylation of glycerol (B35011), with the composite material demonstrating high activity and reusability. semanticscholar.org
Non-metal Doping: Non-metal doping can also be a viable strategy to tailor the properties of metal oxides. For instance, sulfur doping in molybdenum oxide has been shown to influence its structure, morphology, and optoelectronic properties. mdpi.com While specific studies on non-metal doping in the combined this compound system are less common, the principles observed in the individual oxides suggest potential for further functionalization.
The overarching goal of doping is to create synergistic effects between the host material and the dopant, leading to enhanced performance that is not achievable with the individual components.
Composite Formation and Interface Engineering
Creating composite materials and engineering the interfaces between different components are advanced strategies to further enhance the functionality of this compound. By combining it with other materials, it is possible to leverage the unique properties of each component and create novel functionalities arising from the interactions at their interface.
The integration of this compound with carbonaceous materials, particularly graphene oxide (GO), has shown great promise in various applications, including catalysis and sensing. Graphene oxide, with its high surface area, excellent electrical conductivity, and abundant functional groups, can serve as an effective support for cerium molybdate (B1676688) nanocrystals.
A composite of cerium molybdate nanocubes and graphene oxide (CeM/GO) has been synthesized and demonstrated to have excellent electrocatalytic activity for the detection of the antibiotic chloramphenicol (B1208). nih.gov The composite material, when used to modify a glassy carbon electrode, showed enhanced performance in terms of a lower reduction potential and a higher cathodic peak current compared to unmodified electrodes. nih.gov This enhanced performance is attributed to the synergistic effects between the cerium molybdate nanocubes and the graphene oxide sheets.
Furthermore, the CeM/GO composite has also exhibited superior photocatalytic activity for the degradation of chloramphenicol under visible light irradiation. nih.gov The degradation efficiency of the composite was significantly higher than that of pristine cerium molybdate nanocubes, reaching approximately 99% within 50 minutes. nih.gov The enhanced photocatalytic performance is ascribed to the increased migration efficiency of photoinduced electrons and holes, facilitated by the graphene oxide network. nih.gov The combination of metal oxides with graphene-based materials is a well-established strategy to improve the performance of supercapacitor electrodes as well. researchgate.net
The formation of mixed metal oxide composites is another effective approach to enhance the properties of this compound. By integrating it with other metal oxides, it is possible to create materials with improved catalytic activity, stability, and selectivity.
An example of this is the use of molybdenum-doped cerium oxide as a support for nickel catalysts (Ni/MoCe) in CO₂ methanation. doi.org In this system, the Mo-doped CeO₂ support not only enhances the concentration of surface oxygen vacancies but also improves the dispersion of Ni particles and strengthens the metal-support interaction. doi.org This leads to a significant improvement in the low-temperature catalytic activity and stability of the Ni-based catalyst. doi.org
Similarly, the combination of nickel oxide (NiO) with cerium oxide has been investigated for the acetylation of glycerol. semanticscholar.org The NiO-supported CeO₂ catalysts, synthesized via a sol-gel technique, showed high glycerol conversion and selectivity to triacetin, a valuable fuel additive. semanticscholar.orgnih.gov The strong interaction between the NiO species and the CeO₂ support was found to be crucial for the enhanced catalytic performance. beilstein-journals.org The ceria support can readily interact with the active metal phase, leading to reduced particle agglomeration and improved metallic dispersion. semanticscholar.org These examples highlight the importance of interface engineering in designing highly efficient composite catalysts.
Synergistic Effects at Heterointerfaces involving this compound
The creation of heterointerfaces by combining this compound with other materials is a key strategy for enhancing its functional properties, particularly in catalysis and photocatalysis. These interfaces generate synergistic effects that arise from the unique electronic and structural interactions between the constituent materials. When this compound forms a heterojunction, for instance with graphene oxide or titanium dioxide, the resulting composite material often exhibits performance superior to that of the individual components. researchgate.netnih.gov
A primary synergistic effect observed at these heterointerfaces is the improved separation and migration efficiency of photogenerated charge carriers (electrons and holes). nih.gov For example, in a composite of cerium molybdate (Ce(MoO₄)₂) nanocubes and graphene oxide, the graphene oxide acts as an excellent electron acceptor and transporter. This facilitates the efficient transfer of photoinduced electrons from the cerium molybdate, which significantly suppresses the recombination of electron-hole pairs. nih.gov This enhanced charge separation is crucial for improving photocatalytic activity, leading to a near 99% degradation efficiency for the antibiotic chloramphenicol within 50 minutes under visible light. nih.gov Similarly, coupling cerium molybdate with titanium dioxide (TiO₂) can reduce electron-hole pair recombination and increase light absorption at the interface. researchgate.net
Nanostructure Design and Controlled Morphology
The functionality of this compound is intrinsically linked to its structure at the nanoscale. By controlling the size, shape, and dimensionality of the material, its electronic and catalytic properties can be precisely tuned for specific applications.
Synthesis and Applications of this compound Nanorods, Nanoflakes, and Nanocubes
A variety of synthesis techniques have been developed to control the morphology of this compound, yielding nanostructures such as nanocubes, nanoflakes, and nanorods. researchgate.netnih.govcdmf.org.br Common methods include hydrothermal and solvothermal synthesis, co-precipitation, microwave-assisted hydrothermal (MAH) treatment, and microemulsion techniques. nih.govcdmf.org.brufrn.brnih.gov The choice of synthesis route, solvent, temperature, and additives like surfactants or amino acids allows for the targeted formation of specific morphologies. researchgate.netacs.orgresearchgate.net For instance, cerium molybdate hierarchical architectures, including flower-like and bundle-like structures that are composed of smaller nanoscale features, have been successfully synthesized using an amino acid-assisted route. researchgate.netacs.org Simple hydrothermal treatment has been employed to produce Ce(MoO₄)₂ nanocubes. nih.gov
| Synthesis Method | Resulting Morphology | Key Parameters/Reagents | Reference |
|---|---|---|---|
| Hydrothermal Treatment | Nanocubes | Simple hydrothermal process followed by sonication. | nih.gov |
| Facile Route with Amino Acid | Hierarchical Architectures (flower-like, microspheric, bundle-like) | Assisted by Lysine; control of Mo/Ce³⁺ molar ratio. | researchgate.netacs.org |
| Co-precipitation followed by Microwave-Assisted Hydrothermal (MAH) | Nanocrystals (morphology changes with MAH time) | MAH treatment at 150°C for 15-60 min. | cdmf.org.brufrn.br |
| Microemulsion | Nanoparticles | Use of cationic (CTAB) or nonionic (Triton X-100) surfactants. | nih.govresearchgate.net |
| Solvothermal | Nanostructures | - | cdmf.org.br |
These distinct nanostructures have found applications primarily in environmental remediation and chemical sensing. Their high surface area and unique morphologies make them effective catalysts and photocatalysts. For example, hierarchical cerium molybdate architectures have demonstrated high efficiency in the photocatalytic decomposition of dyes like Congo red under visible light. researchgate.netacs.org A composite of Ce(MoO₄)₂ nanocubes decorated on graphene oxide has been used as a dual-purpose material for the electrochemical detection and photocatalytic degradation of the antibiotic chloramphenicol. nih.gov Cerium molybdate nanocrystals have also shown promise in gas-sensing applications for detecting ozone at sub-ppm levels. ufrn.br
| Application | Nanostructure | Performance Highlight | Reference |
|---|---|---|---|
| Photocatalytic Dye Degradation | Hierarchical Architectures | High efficiency for decomposing Congo red under visible light. | researchgate.netacs.org |
| Photocatalytic Dye Degradation | Nanoparticles | ~89% degradation of crystal violet after 5 hours under visible light. | nih.gov |
| Electrochemical Sensing & Photodegradation | Nanocubes on Graphene Oxide | High sensitivity for chloramphenicol (2 nM detection limit) and ~99% degradation in 50 min. | nih.gov |
| Gas Sensing | Nanocrystals | Good sensor response, complete recovery, and repeatability for sub-ppm ozone detection. | ufrn.br |
Influence of Nanoscale Confinement on Electronic and Catalytic Properties
Reducing the dimensions of this compound to the nanoscale fundamentally alters its electronic and catalytic properties, an effect known as nanoscale confinement. These changes are primarily driven by the increased surface-area-to-volume ratio and the emergence of quantum confinement effects.
From an electronic perspective, nanoscale confinement can modify the band structure of the material. A common observation in semiconductor nanoparticles is a widening of the band gap as particle size decreases, which often manifests as a blue shift in the material's optical absorption spectrum. sphinxsai.com This size-dependent electronic behavior allows for the tuning of the material's light absorption characteristics, which is particularly relevant for photocatalytic applications. The high density of under-coordinated atoms on the surface of nanostructures creates a wealth of surface states and defects, such as oxygen vacancies, which can act as trapping sites for charge carriers or as active sites for catalysis. researchgate.netrsc.org
The impact on catalytic properties is particularly pronounced. The vast increase in the specific surface area of nanostructures exposes a significantly greater number of active sites for catalytic reactions compared to their bulk counterparts. mdpi.compsu.edu This is a key reason why smaller nanoparticles often exhibit stronger catalytic performance. mdpi.com Furthermore, nanostructuring can enhance the inherent reactivity of the material. For ceria-based materials, the formation energy of an oxygen vacancy is lower at corners and edges, which are abundant in nanoparticles. rsc.org This increased reducibility and enhanced oxygen mobility improve the material's performance in redox catalysis, such as CO oxidation. researchgate.netrsc.org The confinement also influences the interaction with other materials at heterointerfaces, stabilizing specific oxidation states and promoting synergistic catalytic effects. rsc.org
Emerging Research Directions and Future Outlook for Cerium Molybdenum Oxide
Development of Operando Characterization Techniques for Cerium Molybdenum Oxide Systems
A critical frontier in understanding and optimizing this compound-based materials, particularly in catalytic applications, is the ability to observe their structural and electronic dynamics under actual working conditions. Operando spectroscopy provides this capability by integrating real-time spectroscopic characterization with simultaneous measurement of catalytic activity and selectivity. wikipedia.org This methodology is pivotal for establishing concrete structure-reactivity relationships and elucidating reaction mechanisms. wikipedia.org
For this compound systems, which are often employed in selective oxidation reactions, operando techniques can reveal crucial information. mdpi.com For instance, the redox interplay between cerium (Ce³⁺/Ce⁴⁺) and molybdenum is fundamental to their catalytic function. mdpi.comtue.nl Operando X-ray Absorption Spectroscopy (XAS) can track the oxidation states and coordination environments of both Ce and Mo cations as the reaction proceeds, providing insights into how the material facilitates oxygen transfer. tue.nlmpg.de Similarly, operando Raman and Infrared (IR) spectroscopy can identify surface-adsorbed species and reaction intermediates, helping to map out the catalytic cycle. nih.govresearchgate.net
The development of specialized reactor cells that can withstand high temperatures and pressures while being transparent to X-rays or light is a key challenge. wikipedia.org Future research will likely focus on multi-technique operando setups, combining methods like X-ray Diffraction (XRD) for phase analysis, XAS for electronic structure, and mass spectrometry for product analysis in a single experiment. tue.nlmpg.de This holistic approach will provide a comprehensive picture of the catalyst's behavior, moving beyond static characterizations to a dynamic understanding of the active sites.
Table 1: Operando Techniques and Their Applications in this compound Research
| Technique | Information Gained | Relevance to this compound |
|---|---|---|
| X-ray Absorption Spectroscopy (XAS) | Oxidation states, coordination environment, bond distances. | Tracking the Ce³⁺/Ce⁴⁺ and Moⁿ⁺ redox cycles during catalysis. |
| X-ray Diffraction (XRD) | Crystalline phase, lattice parameters, crystallite size. | Identifying phase transitions or degradation of the material under reaction conditions. mpg.de |
| Raman Spectroscopy | Vibrational modes of metal-oxygen bonds, presence of specific phases. | Detecting changes in the Mo-O and Ce-O bonding structures and identifying surface species. |
| Infrared (IR) Spectroscopy | Identification of surface adsorbates and functional groups. | Observing reaction intermediates and understanding surface reaction pathways. nih.gov |
| Near-Ambient Pressure X-ray Photoelectron Spectroscopy (NAP-XPS) | Surface elemental composition and oxidation states. | Determining the surface chemistry and electronic structure of the catalyst in a reactive gas environment. tue.nl |
Exploration of Novel this compound Stoichiometries and Polymorphs
While compounds like Ce₂(MoO₄)₃ and Ce(MoO₄)₂ are well-documented, the vast phase space of the Ce-Mo-O system remains largely unexplored. scielo.brrsc.org The synthesis of novel stoichiometries and polymorphs is a promising avenue for discovering materials with unique and potentially superior properties. Different synthetic methods, such as co-precipitation, hydrothermal, and sol-gel techniques, can lead to different crystalline structures and morphologies. scielo.bracadpubl.eu
For example, studies have shown that calcining temperature directly influences the resulting crystalline structure, with different phases of cerium molybdate (B1676688) and even cerium oxides appearing at various temperatures. acadpubl.euscispace.com Researchers have identified several novel cerium molybdenum oxides, including α- and β-Ce₂Mo₄O₁₅, β- and γ-Ce₂Mo₃O₁₃, and Ce₈Mo₁₂O₄₉, which are structurally distinct from the more common cerium molybdates. rsc.org Another complex structure, Ce₂(MoO₄)₂(Mo₂O₇), containing a dimolybdate chain, has also been characterized. iaea.org
The exploration of these new materials involves systematic investigation of synthesis parameters like precursor ratios, pH, temperature, and the use of structure-directing agents. acs.orgresearchgate.net The resulting polymorphs can exhibit different electronic band structures, surface acidities, and redox potentials, which in turn affect their performance in applications like photocatalysis and catalysis. mdpi.comnih.gov For instance, a monoclinic phase of cerium molybdate has been identified as a promising photocatalyst. nih.gov The challenge lies in achieving phase-pure synthesis and understanding the thermodynamic stability of these novel compounds.
Artificial Intelligence and Machine Learning in this compound Materials Design and Prediction
The traditional trial-and-error approach to materials discovery is time-consuming and resource-intensive. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate this process. nih.govyoutube.com By training algorithms on existing experimental and computational materials databases, ML models can predict the properties of hypothetical compounds, guiding researchers toward the most promising candidates for synthesis. oaepublish.comarxiv.org
In the context of this compound, ML can be used to:
Predict Material Properties: Algorithms can learn the complex relationships between a material's composition and crystal structure (inputs) and its functional properties like band gap, catalytic activity, or thermal stability (outputs). scitechdaily.comnih.gov This allows for rapid screening of numerous potential stoichiometries without the need for extensive lab work. skoltech.ru
Accelerate Computational Simulations: ML potentials can replace time-consuming quantum mechanical calculations, such as those based on Density Functional Theory (DFT), to model the behavior of atoms and molecules, enabling larger-scale simulations. arxiv.org
Guide Synthesis: ML models can analyze vast amounts of scientific literature to extract synthesis parameters and predict the experimental conditions most likely to yield a desired this compound phase or morphology. nih.govacs.org
Inverse Design: Generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design new material structures with specific, targeted properties from the ground up. arxiv.org
The success of ML in materials design is heavily dependent on the availability of high-quality, standardized data. oaepublish.com Building comprehensive databases for cerium molybdenum oxides, containing both computational and experimental results, will be crucial for the effective application of these data-driven techniques.
Scalable Production Methodologies for Industrial Translation of this compound Applications
For any promising this compound material to move from the laboratory to industrial applications, scalable and cost-effective production methods are essential. While many synthesis routes are reported in the literature, not all are suitable for large-scale manufacturing.
Several methods show promise for industrial translation:
Co-precipitation: This method involves mixing solutions of cerium and molybdenum precursors to precipitate the desired oxide. It is a relatively simple, low-cost, and scalable process, making it attractive for industrial production. nih.gov
Hydrothermal/Solvothermal Synthesis: These methods, which involve crystallization from a heated aqueous or organic solvent under pressure, offer excellent control over particle size, morphology, and crystallinity. researchgate.netnih.gov While often performed in batch reactors, continuous hydrothermal synthesis processes are being developed to improve scalability.
Sol-Gel Method: This technique provides good control over the material's purity and homogeneity at a molecular level. The Pechini method, a modification of the sol-gel process, has been used to synthesize cerium molybdate catalysts. mdpi.commdpi.com
Spray-Drying: This technique is used to produce homogeneous, multi-component oxide catalyst precursors on a large scale and has been applied to molybdenum-based mixed oxides. mpg.de
The transition to industrial scale requires careful optimization of reaction parameters to ensure consistent product quality, minimize costs, and reduce environmental impact. Research in this area focuses on moving from batch to continuous processes, improving energy efficiency, and recycling solvents and unreacted precursors.
Table 2: Comparison of Synthesis Methods for this compound
| Synthesis Method | Advantages | Disadvantages | Scalability Potential |
|---|---|---|---|
| Co-precipitation | Simple, low-cost, rapid. nih.gov | Limited control over morphology, potential for impurities. | High |
| Hydrothermal | High crystallinity, good morphology control. nih.gov | Requires high pressure, often batch-based. | Moderate to High |
| Sol-Gel | High purity and homogeneity, good for coatings. mdpi.com | Can be expensive, often involves organic solvents. | Moderate |
| Microemulsion | Narrow particle size distribution, high surface area. nih.gov | Requires large amounts of surfactants, complex process. | Low to Moderate |
| Spray-Drying | Suitable for multi-component oxides, continuous process. mpg.de | Requires specialized equipment, less control over primary particle size. | High |
Bridging Theoretical Predictions with Experimental Verification in this compound Research
A powerful strategy for advancing the understanding of this compound is the close integration of theoretical modeling and experimental validation. Computational methods, particularly Density Functional Theory (DFT), can provide atomic-level insights into the material's structure, electronic properties, and reaction mechanisms that are often difficult to obtain through experiments alone. unimore.itmdpi.com
Theoretical studies can predict:
The most stable crystal structures and surface terminations of different this compound phases. materialsproject.org
The electronic band structure and density of states, which determine optical and electronic properties.
The formation energies of oxygen vacancies, which are crucial for catalytic activity in oxidation reactions. unimore.it
The adsorption energies of reactant molecules on catalyst surfaces, helping to identify active sites.
These theoretical predictions, however, must be rigorously tested and validated by experimental results. unimore.it For example, predicted crystal structures can be confirmed using X-ray or neutron diffraction. mdpi.com Calculated band gaps can be compared with values obtained from UV-Vis spectroscopy. scispace.com Predicted vibrational frequencies for adsorbed molecules can be matched with data from IR and Raman spectroscopy, confirming proposed reaction intermediates.
This iterative feedback loop, where experimental findings refine theoretical models and theoretical predictions guide future experiments, is essential for building a robust and accurate understanding of this compound. This synergy accelerates the discovery and design of new materials by focusing experimental efforts on the most promising avenues identified through computation.
Q & A
Q. What are the standard methods for synthesizing cerium molybdenum oxide (Ce-Mo-O) with high purity, and how do researchers validate the product?
Answer: Synthesis methods include solid-state reactions, sol-gel processes, and hydrothermal techniques. For example, solid-state synthesis involves calcining stoichiometric mixtures of CeO₂ and MoO₃ at 800–1000°C under controlled atmospheres. Validation requires X-ray diffraction (XRD) to confirm crystallinity and phase purity, coupled with energy-dispersive X-ray spectroscopy (EDS) for elemental composition. Thermogravimetric analysis (TGA) can assess thermal stability. Researchers must report synthesis parameters (temperature, time, precursors) and characterize using at least two complementary techniques to minimize ambiguity .
Q. How should researchers design a literature review to identify knowledge gaps in Ce-Mo-O catalytic applications?
Answer: Use systematic searches in databases like Web of Science and Reaxys with keywords (e.g., "this compound catalysis," "redox properties"). Filter by publication date (last 10 years) and impact factor. Map trends using tools like VOSviewer to visualize research clusters. Critically evaluate inconsistencies in reported catalytic efficiencies (e.g., turnover frequencies) and note understudied areas, such as acid-base synergistic effects. Document search strategies and inclusion/exclusion criteria to ensure reproducibility .
Q. What spectroscopic techniques are essential for characterizing Ce-Mo-O surface properties?
Answer:
- X-ray photoelectron spectroscopy (XPS): Identifies oxidation states (e.g., Ce³⁺/Ce⁴⁺, Mo⁴⁺/Mo⁶⁺) and surface composition.
- Raman spectroscopy: Detects Mo-O-Ce vibrational modes to infer structural defects.
- Brunauer-Emmett-Teller (BET) analysis: Quantifies surface area and porosity.
Calibrate instruments with standard reference materials and cross-validate results with computational models (e.g., density functional theory) to resolve ambiguities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic activities of Ce-Mo-O across studies?
Answer: Contradictions often arise from variations in synthesis conditions (e.g., precursor ratios, calcination atmospheres). Conduct a meta-analysis to correlate synthesis parameters with catalytic performance metrics (e.g., conversion rates, selectivity). Use error propagation analysis to quantify uncertainty in measurements. Replicate key studies under standardized conditions (e.g., fixed gas hourly space velocity in oxidation reactions) and employ control experiments to isolate variables (e.g., oxygen vacancies). Publish raw datasets to facilitate cross-study comparisons .
Q. What experimental design strategies optimize Ce-Mo-O synthesis parameters for targeted applications (e.g., selective oxidation)?
Answer: Adopt a Design of Experiments (DOE) approach, such as response surface methodology, to model interactions between variables (temperature, precursor purity, dwell time). For example, a central composite design can identify optimal calcination conditions for maximizing surface oxygen vacancies. Validate models using ANOVA and confirmatory runs. Advanced tools like Stat-Ease Design-Expert enable sensitivity analysis to prioritize influential parameters .
Q. How should researchers analyze conflicting data from XPS and EDS regarding Ce/Mo ratios in doped systems?
Answer: XPS provides surface-specific composition, while EDS offers bulk averages. Resolve discrepancies by:
- Performing depth-profiling XPS to assess compositional gradients.
- Cross-checking with inductively coupled plasma mass spectrometry (ICP-MS) for bulk ratios.
- Accounting for XPS sensitivity factors and potential surface contamination. Statistical tools like paired t-tests can determine if differences are significant (p < 0.05) .
Q. What criteria should guide the selection of Ce-Mo-O as a catalyst support in electrochemical vs. thermal reactions?
Answer: For electrochemical applications , prioritize high electronic conductivity (via Ce³⁺/Ce⁴⁺ redox couples) and stability in aqueous media. For thermal reactions , focus on thermal robustness (>500°C) and acid resistance. Use cyclic voltammetry (CV) and accelerated durability tests (ADTs) for electrochemical screening, and TGA-coupled mass spectrometry (TGA-MS) for thermal stability. Compare with benchmark materials (e.g., Al₂O₃, TiO₂) to justify selection .
Q. How can computational methods complement experimental studies in predicting Ce-Mo-O phase stability?
Answer: Use density functional theory (DFT) to calculate formation energies of Ce₂(MoO₄)₃ vs. CeMoO₄ phases under varying oxygen partial pressures. Pair with CALPHAD (CALculation of PHAse Diagrams) software to model phase equilibria. Validate predictions with high-temperature XRD and differential scanning calorimetry (DSC). Discrepancies between computational and experimental results may indicate overlooked kinetic barriers .
Methodological Frameworks
- For hypothesis formulation: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure research questions address gaps while aligning with resource constraints .
- For data interpretation: Use error analysis (e.g., standard deviation, confidence intervals) and statistical tools (e.g., PCA for multivariate data) to distinguish noise from meaningful trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
